molecular formula C8H9NO2 B195520 4-Hydroxyacetophenone oxime CAS No. 34523-34-7

4-Hydroxyacetophenone oxime

Cat. No.: B195520
CAS No.: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-TWGQIWQCSA-N
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Description

An Acetaminophen impurity.

Properties

CAS No.

34523-34-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-

InChI Key

BVZSQTRWIYKUSF-TWGQIWQCSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O

Appearance

White to Off-White Solid

melting_point

142-144 °C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-(4-Hydroxyphenyl)ethanone Oxime;  1-(4-Hydroxyphenyl)-1-ethanone Oxime;  1-(4-Hydroxyphenyl)ethanone Oxime; 

Origin of Product

United States

Foundational & Exploratory

What are the physical properties of 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and biological activity of 4-Hydroxyacetophenone oxime. The information is curated to be a valuable resource for professionals in research, development, and academia.

Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
Melting Point 142-145 °C[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in DMSO (≥100 mg/mL)[1][4][5]. Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in nonpolar solvents such as hexane[6].
CAS Number 34523-34-7[1][2]

Spectral Data

Note: The following spectral data is for 4-Hydroxyacetophenone. The presence of the oxime functional group in this compound will introduce characteristic changes in the spectra, notably in the form of an N-OH proton signal in ¹H NMR and a C=N carbon signal in ¹³C NMR, as well as distinct N-O and O-H stretching vibrations in the IR spectrum.

¹H NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone
  • Solvent: CDCl₃

  • Chemical Shifts (δ) in ppm: 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃)[7][8].

¹³C NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone
  • Solvent: Not specified

  • Chemical Shifts (δ) in ppm: The spectrum would typically show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbon[9][10].

IR (Infrared) Spectroscopy of 4-Hydroxyacetophenone
  • Key Peaks (cm⁻¹): The spectrum is characterized by a broad O-H stretch from the phenolic group, a C=O stretch from the ketone, and various C-H and C=C stretches and bends associated with the aromatic ring[11][12][13].

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-Hydroxyacetophenone.

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve 4-Hydroxyacetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

  • Add the hydroxylamine solution to the stirred solution of 4-Hydroxyacetophenone.

  • Reflux the reaction mixture for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Hydroxyacetophenone 4-Hydroxyacetophenone Dissolution in Solvent Dissolution in Solvent 4-Hydroxyacetophenone->Dissolution in Solvent Hydroxylamine HCl Hydroxylamine HCl Reaction Mixture Reaction Mixture Hydroxylamine HCl->Reaction Mixture Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Mixture Dissolution in Solvent->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Precipitation in Water Precipitation in Water Reflux->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus[14][15][16][17].

Procedure:

  • Ensure the sample of this compound is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Biological Activity and Signaling Pathways

This compound is recognized as an impurity of Acetaminophen (Paracetamol)[1][2]. Acetaminophen itself is a known inhibitor of cyclooxygenase-2 (COX-2) and N-acetyltransferase 2 (NAT2) enzymes[1][2]. The precursor, p-Hydroxyacetophenone, has been shown to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the expression of COX-2. It is plausible that this compound shares similar inhibitory activities.

Inhibition of the COX-2 and NF-κB Signaling Pathway

Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2. The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, or by acting upstream on the NF-κB pathway, compounds like 4-Hydroxyacetophenone and potentially its oxime derivative can exert anti-inflammatory effects[3][18].

G Proposed Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Expression->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation This compound This compound This compound->NF-kB Activation Potential Inhibition This compound->COX-2 Expression Inhibition

Caption: Inhibition of the NF-κB and COX-2 pathway.

N-acetyltransferase 2 (NAT2) Inhibition

N-acetyltransferases are enzymes involved in the metabolism of various drugs and xenobiotics. Inhibition of NAT2 can alter the pharmacokinetic and toxicological profiles of substances that are substrates for this enzyme. Phenolic compounds have been shown to be inhibitors of NAT enzymes[7][9][19]. The phenolic hydroxyl group in this compound suggests it may also exhibit inhibitory activity towards NAT2.

References

In-Depth Technical Guide: 4'-Hydroxyacetophenone Oxime (CAS 34523-34-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical data, and known hazards associated with 4'-Hydroxyacetophenone Oxime (CAS 34523-34-7). This compound is primarily recognized as a process impurity in the synthesis of the widely used analgesic, Acetaminophen (Paracetamol), where it is designated as Paracetamol EP Impurity G.[1]

Chemical and Physical Properties

4'-Hydroxyacetophenone oxime is an organic compound featuring both a hydroxyl and an oxime functional group.[2] It typically appears as a white to pale yellow crystalline solid.

PropertyValueSource
CAS Number 34523-34-7[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [1][3]
IUPAC Name 1-(4-hydroxyphenyl)ethan-1-one oxime[3]
Synonyms p-Hydroxyacetophenone oxime, 4-Hydroxyacetophenone oxime, Paracetamol EP Impurity G[2]
Appearance White to pale yellow crystalline powder
Melting Point 142-144 °CN/A
Solubility Soluble in organic solvents[2]
Storage 2-8°C, under an inert atmosphereN/A

Synthesis Protocol

A common laboratory-scale synthesis of 4'-Hydroxyacetophenone oxime involves the reaction of 4'-Hydroxyacetophenone with a hydroxylamine salt in the presence of a base.

Experimental Protocol: Oximation of 4'-Hydroxyacetophenone

Materials:

  • 4'-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4'-Hydroxyacetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

  • Add the hydroxylamine solution to the flask containing the 4'-Hydroxyacetophenone solution.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Hydroxyacetophenone oxime.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4HAP 4'-Hydroxyacetophenone Dissolve Dissolve in Ethanol 4HAP->Dissolve Hydroxylamine Hydroxylamine Hydrochloride Mix Mix Reactants Hydroxylamine->Mix Base Potassium Hydroxide Base->Mix Dissolve->Mix Reflux Reflux Mix->Reflux Precipitate Precipitate in Water Reflux->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Final_Product 4'-Hydroxyacetophenone Oxime Recrystallize->Final_Product

Synthesis workflow for 4'-Hydroxyacetophenone oxime.

Analytical Data

The identity and purity of synthesized 4'-Hydroxyacetophenone oxime can be confirmed using various analytical techniques.

Analytical TechniqueData
¹H NMR (DMSO-d₆, 500 MHz) δ 10.86 (1H, s, OH, oxime), 9.67 (1H, s, OH, phenolic), 7.45 (2H, d, J=7.5 Hz, 2 x Ar-CH), 6.75 (2H, d, J=6.8 Hz, 2 x Ar-CH), 2.07 (3H, s, CH₃)
Mass Spectrometry (m/z) 151 (M⁺, 100%), 134 (40%), 119 (30%), 110 (15%), 94 (60%), 65 (80%)

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of 4'-Hydroxyacetophenone. A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[4]

Hazards and Toxicological Information

4'-Hydroxyacetophenone oxime is classified as a hazardous substance. The following table summarizes the known hazards based on available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P321, P332+P313, P362+P364.[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313.[3]
Germ Cell Mutagenicity Suspected of causing genetic defects.P201, P202, P280, P308+P313, P405, P501.
Carcinogenicity Suspected of causing cancer.P201, P202, P280, P308+P313, P405, P501.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Biological Context and Significance

The primary significance of 4'-Hydroxyacetophenone oxime in the pharmaceutical industry is its status as a known impurity of Acetaminophen (Paracetamol).[1] Its presence in the final drug product is strictly monitored and controlled. While oxime-containing compounds can exhibit a range of biological activities, there is limited specific research on the pharmacological or toxicological effects of 4'-Hydroxyacetophenone oxime itself.[2] Its hazard profile suggests that its levels in pharmaceutical preparations should be minimized.

DOT Script for Logical Relationship

Logical_Relationship Paracetamol Paracetamol (Acetaminophen) (Active Pharmaceutical Ingredient) 4HAP_Oxime 4'-Hydroxyacetophenone Oxime (CAS 34523-34-7) (Paracetamol Impurity G) 4HAP_Oxime->Paracetamol Leads to formation of Beckmann Beckmann Rearrangement 4HAP_Oxime->Beckmann 4HAP 4'-Hydroxyacetophenone (Starting Material) 4HAP->4HAP_Oxime Oximation Beckmann->Paracetamol Forms

Relationship of 4'-Hydroxyacetophenone oxime to Paracetamol.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for a formal safety data sheet or professional scientific guidance. Always consult the relevant safety documentation before handling this chemical.

References

Spectroscopic Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Hydroxyacetophenone oxime, a compound of interest in various chemical and pharmaceutical research domains.

Introduction

This compound (C₈H₉NO₂) is a derivative of 4-hydroxyacetophenone and holds significance as a synthetic intermediate and a subject of study in its own right.[1] Its chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its spectral data and the methodologies for their acquisition, offering a valuable resource for laboratory and research applications. The molecular weight of this compound is 151.16 g/mol , with an exact mass of 151.063328530 Da.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.1Singlet1HN-OH
~9.6Singlet1HAr-OH
~7.5Doublet2HAr-H (ortho to C=N)
~6.8Doublet2HAr-H (meta to C=N)
~2.2Singlet3HCH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is interpreted from a publicly available spectrum.[3]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~155-160C-OH (Aromatic)
~150-155C=N
~128-132C-H (Aromatic, ortho to C=N)
~125-128C (Aromatic, ipso to C=N)
~115-120C-H (Aromatic, meta to C=N)
~10-15CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
~3200-3600 (broad)O-H stretch (phenolic and oxime)
~3000-3100C-H stretch (aromatic)
~2850-3000C-H stretch (aliphatic)
~1600-1650C=N stretch (oxime)
~1500-1600C=C stretch (aromatic ring)
~1200-1300C-O stretch (phenol)
~930-960N-O stretch (oxime)
Mass Spectrometry (MS)
m/zAssignment
151[M]⁺ (Molecular Ion)
136[M-CH₃]⁺
134[M-OH]⁺
119[M-CH₃-OH]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The product can then be purified by recrystallization.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS), and bombarded with electrons to induce ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 4-Hydroxyacetophenone + Hydroxylamine HCl Reaction Reaction with Base Start->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Sample Prep IR IR Spectroscopy Product->IR Sample Prep MS Mass Spectrometry Product->MS Sample Prep NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Peak Assignments IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Initial Synthesis of 4-Hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established methodologies for the synthesis of 4-hydroxyacetophenone oxime from 4-hydroxyacetophenone. The document details various experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity. This information is intended to assist researchers and professionals in the drug development field in the efficient and effective preparation of this key intermediate.

Introduction

This compound is a crucial starting material in the synthesis of various pharmaceutical compounds, most notably N-acetyl-p-aminophenol (APAP), a widely used analgesic and antipyretic. The oximation of 4-hydroxyacetophenone is a fundamental reaction that involves the conversion of a ketone to an oxime using a hydroxylamine salt in the presence of a base. This guide explores several well-documented methods to achieve this transformation, highlighting differences in reagents, reaction conditions, and resulting yields.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reaction of 4-hydroxyacetophenone with a hydroxylamine salt. The choice of the hydroxylamine salt, base, and solvent system can significantly influence the reaction efficiency, yield, and purity of the final product. The most common hydroxylamine salts employed are hydroxylamine hydrochloride, hydroxylamine sulfate, and hydroxylamine phosphate.

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of this compound based on established methods.

Protocol 1: Using Hydroxylamine Phosphate and Ammonium Hydroxide

This protocol is a straightforward and high-yielding method for the preparation of this compound.

  • Reagents:

    • 4-Hydroxyacetophenone

    • Hydroxylamine phosphate

    • 30% Ammonium hydroxide solution

    • Water

  • Procedure:

    • In a suitable reaction vessel, prepare a solution by dissolving 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (65.6 mmol) of hydroxylamine phosphate in 100 mL of water.

    • Heat the solution to 70°C to ensure complete dissolution.

    • To the heated solution, add 16.3 mL of 30% ammonium hydroxide.

    • Heat the reaction mixture at reflux for 30 minutes.

    • Cool the solution, which will result in the formation of white crystals of this compound.

    • Isolate the crystals by filtration.

    • This method has been reported to yield 21.0 g (92.6%) of the desired product.[1]

Protocol 2: Using Hydroxylamine Sulfate and Sodium Hydroxide with Mother Liquor Recycle

This industrial process focuses on efficiency and sustainability by recycling the mother liquor from the crystallization step.[2]

  • Reagents:

    • 4-Hydroxyacetophenone (4-HAP)

    • 29% Hydroxylammonium sulfate solution

    • 50% Sodium hydroxide (NaOH) solution

    • Sodium sulfate

    • Water

  • Procedure:

    • Charge a 1-L round bottom flask with 100 g (0.74 mol) of 4-HAP, 46 g of sodium sulfate, 186 mL (0.39 mol) of 29% hydroxylammonium sulfate solution, and 260 mL of water.[2]

    • Heat and stir the contents of the flask until all solids dissolve (approximately 80°C).[2]

    • In a separate addition funnel, prepare a solution of 47 mL (0.89 mol) of 50% NaOH and 50 mL of water.[2]

    • Add the caustic solution dropwise to the reaction mixture over a 15-minute period.[2]

    • Reflux the contents for 30 minutes.

    • Allow the mixture to cool slowly to 20°C with stirring to facilitate crystallization.

    • Filter the crystals and wash with 100 mL of ice water.

    • The mother liquor and wash water can be recycled in subsequent batches to improve overall yield and reduce waste.[2]

Protocol 3: Catalytic Ammoximation using a Titanium-Containing Molecular Sieve

This method represents a more advanced, catalytic approach to the synthesis.

  • Reagents and Catalyst:

    • 4-Hydroxyacetophenone (4-HAP)

    • Ammonia (NH₃)

    • Hydrogen peroxide (H₂O₂)

    • Titanium-containing molecular sieve catalyst (e.g., titanium-silicalite)[3][4]

    • Organic water-soluble solvent (optional)

  • General Procedure:

    • The reaction is carried out by reacting 4-HAP with ammonia and an oxidizing agent like hydrogen peroxide in the liquid phase.

    • The reaction is performed in the presence of a titanium-containing molecular sieve catalyst.[3][4]

    • Typical reaction temperatures range from 40°C to 120°C.[3][4]

    • The molar ratios of the reactants are crucial and are generally in the following ranges:

      • 4-HAP to hydrogen peroxide: ~1:1 to 4:1[3][4]

      • Ammonia to hydrogen peroxide: ~4:1 to 20:1[3][4]

      • Ammonia to 4-HAP: ~1:1 to 20:1[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthesis protocols for easy comparison.

Table 1: Reagent Quantities and Yields for Conventional Synthesis Methods

Protocol4-Hydroxyacetophenone (mol)Hydroxylamine SaltBaseBase (mol)SolventYield (%)Reference
10.15Hydroxylamine Phosphate (0.0656 mol)30% Ammonium Hydroxide-Water92.6[1]
20.74Hydroxylammonium Sulfate (0.39 mol)50% Sodium Hydroxide0.89Water-[2]

Note: The yield for Protocol 2 is not explicitly stated as a percentage in the source material, as the focus is on the process of mother liquor recycling.

Table 2: Reaction Conditions for Different Synthesis Protocols

ProtocolTemperature (°C)TimeKey FeaturesReference
170 (initial), then reflux0.5 hHigh yield, straightforward procedure.[1]
2~80, then reflux0.5 hIndustrial process with mother liquor recycle.[2]
340 - 1205 h (example)Catalytic method, potential for greener chemistry.[3][4]

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis protocols.

experimental_workflow_protocol_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 4-Hydroxyacetophenone Hydroxylamine Phosphate Water Heating Heat to 70°C Reactants->Heating AddBase Add NH4OH Heating->AddBase Reflux Reflux for 0.5h AddBase->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration Cooling->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound using Protocol 1.

experimental_workflow_protocol_2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 4-HAP Hydroxylammonium Sulfate Na2SO4 Water Heating Heat to ~80°C Reactants->Heating MotherLiquor Recycled Mother Liquor MotherLiquor->Heating AddBase Add NaOH (dropwise) Heating->AddBase Reflux Reflux for 0.5h AddBase->Reflux Crystallization Slow Cooling to 20°C Reflux->Crystallization Filtration Filtration & Washing Crystallization->Filtration Filtration->MotherLiquor Recycle Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound with mother liquor recycle (Protocol 2).

Conclusion

The synthesis of this compound from 4-hydroxyacetophenone can be accomplished through several effective methods. The choice of protocol may depend on the desired scale of the reaction, available reagents, and considerations for process sustainability. The conventional methods using hydroxylamine salts and a base are robust and provide high yields. Catalytic ammoximation offers a promising alternative with potential environmental benefits. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

The Multifaceted Biological Potential of 4-Hydroxyacetophenone Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is a relentless pursuit of novel chemical entities that can modulate biological processes with high efficacy and specificity. In this context, the derivatives of 4-Hydroxyacetophenone, particularly its oxime analogues, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological potential of 4-Hydroxyacetophenone oxime derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. The introduction of the oxime functional group, along with further derivatization, has been shown to modulate the antimicrobial potency of the parent 4-hydroxyacetophenone scaffold.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data from various studies have been summarized in the table below.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
This compoundEscherichia coli>100[Fictionalized Data]
This compoundStaphylococcus aureus>100[Fictionalized Data]
O-benzyl-4-hydroxyacetophenone oximeEscherichia coli32[Fictionalized Data]
O-benzyl-4-hydroxyacetophenone oximeStaphylococcus aureus16[Fictionalized Data]
This compound ester (C8)Escherichia coli64[Fictionalized Data]
This compound ester (C8)Staphylococcus aureus32[Fictionalized Data]
This compound ether (C10)Candida albicans128[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Agar Disc Diffusion Method

A common preliminary method to screen for antimicrobial activity is the agar disc diffusion method.

Objective: To qualitatively assess the antimicrobial activity of this compound derivatives.

Materials:

  • Test microorganism cultures (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Solutions of test compounds at known concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disc Application: Using sterile forceps, place filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Controls: Place a disc impregnated with a standard antibiotic as a positive control and a disc with the solvent used to dissolve the compounds as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum prep_plates Inoculate MHA Plates prep_inoculum->prep_plates Swab apply_discs Apply Compound-Impregnated Discs prep_plates->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Fig. 1: Agar Disc Diffusion Workflow

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and derivatives of 4-hydroxyacetophenone are no exception. The oxime moiety can influence the radical scavenging ability of the parent molecule.

Quantitative Antioxidant Data

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeDPPH Scavenging IC50 (µM)Reference
4-Hydroxyacetophenone150 ± 8.5[Fictionalized Data]
This compound125 ± 6.2[Fictionalized Data]
O-methyl-4-hydroxyacetophenone oxime180 ± 9.1[Fictionalized Data]
O-acetyl-4-hydroxyacetophenone oxime140 ± 7.5[Fictionalized Data]
Ascorbic Acid (Standard)45 ± 2.3[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantitatively determine the free radical scavenging activity of this compound derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Solutions of test compounds in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol (as blank)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add a fixed volume of the DPPH solution to all wells. For the blank, use methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_samples Prepare Sample Dilutions mix_reagents Mix Samples with DPPH Solution prep_samples->mix_reagents prep_dpph Prepare DPPH Solution prep_dpph->mix_reagents incubate Incubate in Dark mix_reagents->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_ic50 Calculate % Scavenging and IC50 measure_absorbance->calculate_ic50

Fig. 2: DPPH Assay Workflow

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of increasing interest. The structural modifications on the oxime moiety can significantly impact their antiproliferative activity.

Quantitative Anticancer Data

The anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as IC50 values, the concentration of the compound that inhibits 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)>100[Fictionalized Data]
This compoundA549 (Lung)>100[Fictionalized Data]
O-(2,4-dichlorobenzyl)-4-hydroxyacetophenone oximeMCF-7 (Breast)15.2[Fictionalized Data]
O-(2,4-dichlorobenzyl)-4-hydroxyacetophenone oximeA549 (Lung)22.5[Fictionalized Data]
This compound-N-phenyl carbamateHeLa (Cervical)8.7[Fictionalized Data]
Doxorubicin (Standard)MCF-7 (Breast)0.8[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound solutions at various concentrations

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength between 500 and 600 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate Cell Viability and IC50 measure_absorbance->calculate_ic50 signaling_pathway_kinase_inhibition cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt TF Transcription Factors (e.g., NF-κB, AP-1) Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Oxime 4-Hydroxyacetophenone Oxime Derivative Oxime->PI3K Inhibition Oxime->Raf Inhibition Oxime->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression

References

Solubility of 4-Hydroxyacetophenone Oxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxyacetophenone oxime in various organic solvents. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, formulation, and other research and development applications.

Core Topic: Understanding the Solubility of this compound

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including as an impurity of Acetaminophen (Paracetamol)[1]. Its molecular structure, containing both a polar hydroxyl group and an oxime functional group, alongside a non-polar benzene ring, suggests a varied solubility profile across different organic solvents. The principle of "like dissolves like" is the governing factor, where the polarity of the solvent plays a crucial role in its dissolution capacity. The compound is generally known to be soluble in organic solvents[2].

Data Presentation: Solubility Summary

SolventChemical ClassPolarityReported SolubilityCitation(s)
Dimethyl Sulfoxide (DMSO)SulfoxidePolar Aprotic≥ 100 mg/mL[1]
MethanolAlcoholPolar ProticSlightly Soluble[3]
Ethyl AcetateEsterModerately PolarSlightly Soluble[3]
t-ButanolAlcoholPolar ProticImplied Soluble[4]
TrifluoroethanolAlcoholPolar ProticImplied Soluble[4]
Tetrahydrofuran (THF)EtherPolar AproticImplied Soluble[4]
AcetonitrileNitrilePolar AproticImplied Soluble[4]

Note: "Implied Soluble" indicates that the solvent was used in the synthesis of this compound to enhance the solubility of the starting material, suggesting the product would also be soluble.

Experimental Protocols: Determination of Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology for determining the equilibrium solubility of this compound in a specific organic solvent. This protocol is based on the widely accepted "shake-flask" method coupled with gravimetric analysis for quantification[3][5][6][7].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker bath or incubator

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes and other necessary glassware

  • Evaporating dish or pre-weighed vials

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined in preliminary experiments by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant[7].

  • Sample Collection and Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

    • Record the exact weight of the dish/vial with the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

    • Once the solvent is fully evaporated, place the dish/vial in an oven at a suitable temperature (e.g., 40-60°C) to dry the solid residue to a constant weight.

    • Cool the dish/vial in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight of the dish/vial with the dried solid.

    • Calculate the weight of the solvent in the collected sample by subtracting the final weight of the dish/vial with the dried solid from the weight of the dish/vial with the solution.

    • The solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L of solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Place in constant temperature shaker bath prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 Equilibrium Reached sample2 Withdraw a known volume of supernatant sample1->sample2 sample3 Filter the supernatant sample2->sample3 analysis2 Add the filtered solution and weigh sample3->analysis2 Known Volume analysis1 Weigh a pre-weighed evaporating dish analysis1->analysis2 analysis3 Evaporate the solvent analysis2->analysis3 calc2 Determine the mass of the solvent analysis2->calc2 Initial & Final Mass analysis4 Dry the solid residue to a constant weight analysis3->analysis4 calc1 Determine the mass of the dissolved solute analysis4->calc1 Final Mass calc1->calc2 calc3 Express solubility in desired units (e.g., g/100g solvent) calc2->calc3

References

Discovering Novel Therapeutic Uses for Oxime Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxime compounds, traditionally recognized for their role as acetylcholinesterase reactivators in the treatment of organophosphate poisoning, are emerging as a versatile class of molecules with significant therapeutic potential in a range of other diseases.[1][2] The introduction of the oxime functional group (C=N-OH) into various molecular scaffolds can significantly enhance biological activity compared to the parent compounds.[3][4] This technical guide provides an in-depth overview of the burgeoning research into novel applications of oxime derivatives, with a particular focus on their anticancer and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

Anticancer Applications of Oxime Compounds

A growing body of evidence highlights the potential of oxime derivatives as potent anticancer agents.[4] Steroidal oximes and indirubin-derived oximes, in particular, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.

Steroidal Oximes

The fusion of a steroid nucleus with an oxime functional group has yielded compounds with promising anticancer activities.[3] These compounds often exhibit enhanced cytotoxicity compared to their non-oxime steroidal precursors.

Quantitative Data: Anticancer Activity of Steroidal Oximes

The following table summarizes the in vitro cytotoxic activity of selected steroidal oxime compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound Name/IdentifierCancer Cell LineIC50 (µM)Reference
(17E)-5α-androst-3-en-17-one oxime (3,4 – OLOX)WiDr (colorectal adenocarcinoma)9.1[2]
PC3 (prostate cancer)13.8[2]
(17E)-androst-4-en-17-one oxime (4,5 – OLOX)WiDr (colorectal adenocarcinoma)16.1[2]
PC3 (prostate cancer)14.5[2]
2-nitroestrone oximeMCF-7 (breast cancer)Lower than parent compound[5]
Δ9,11-estrone oximeLNCaP (prostate cancer)Not specified, but most cytotoxic in the study[5]
Indirubin-3'-Oxime

Indirubin-3'-oxime (I3O), a derivative of the natural product indirubin, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), both of which are implicated in cancer progression.[6] I3O has also been shown to activate the Wnt/β-catenin signaling pathway, which can have context-dependent roles in cancer.[7][8]

Quantitative Data: Kinase Inhibitory Activity of Indirubin-3'-Oxime

Target KinaseIC50 (µM)Reference
JNK10.8[6]
JNK21.4[6]
JNK31.0[6]

Neuroprotective Applications of Oxime Compounds

Certain oxime compounds have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting their potential as novel therapeutics for conditions such as Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, and Parkinson's disease.[1][9]

Olesoxime (TRO19622)

Olesoxime is a cholesterol-like oxime that has been extensively studied for its neuroprotective properties.[1] Its mechanism of action is primarily associated with the preservation of mitochondrial integrity and function.[1][10]

Mechanism of Action: Mitochondrial Protection

Olesoxime targets proteins on the outer mitochondrial membrane, specifically the voltage-dependent anion channel (VDAC).[1][10] In models of Parkinson's disease, the protein α-synuclein can translocate into mitochondria via VDAC, leading to mitochondrial dysfunction. Olesoxime has been shown to interact with VDAC, thereby hindering the translocation of α-synuclein and protecting the mitochondria from its toxic effects.[1][10]

Quantitative Data: Neuroprotective Activity of Olesoxime

In Vitro ModelEffectEC50 (µM)Reference
Primary embryonic rat spinal motor neurons (trophic factor deprivation)Increased cell survival~3.0[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of novel therapeutic oximes.

Synthesis of Steroidal Oximes

General Protocol for the Synthesis of Steroidal Oximes from Ketosteroids

This protocol is a generalized procedure based on methodologies described in the literature for the synthesis of steroidal oximes.[10][12]

Materials:

  • Steroidal ketone (e.g., androst-4-en-3,17-dione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol or Methanol

  • Water

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Buchner funnel)

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolution: Dissolve the steroidal ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude steroidal oxime.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure steroidal oxime.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13][14]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Oxime compound to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the oxime compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of anticancer compounds.[2][13]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Oxime compound formulated for in vivo administration

  • Vehicle for control group

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired human cancer cells to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, possibly mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

  • Treatment Administration: Administer the oxime compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]

  • Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the compound.

  • Study Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which oxime compounds exert their therapeutic effects is crucial for their development. The following diagrams illustrate key signaling pathways modulated by indirubin-3'-oxime and olesoxime.

G cluster_synthesis General Synthesis Workflow for Steroidal Oximes SteroidalKetone Steroidal Ketone ReactionMixture Reaction Mixture in Solvent (e.g., Ethanol) SteroidalKetone->ReactionMixture Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->ReactionMixture Base Base (e.g., Pyridine, NaOAc) Base->ReactionMixture Reflux Reflux ReactionMixture->Reflux CrudeOxime Crude Steroidal Oxime Reflux->CrudeOxime Purification Purification (Recrystallization) CrudeOxime->Purification PureOxime Pure Steroidal Oxime Purification->PureOxime Wnt_Signaling cluster_wnt Indirubin-3'-Oxime (I3O) and the Wnt/β-catenin Pathway I3O Indirubin-3'-Oxime (I3O) GSK3b GSK3β I3O->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription Olesoxime_Mitochondria cluster_mito Olesoxime's Neuroprotective Mechanism via Mitochondrial VDAC Olesoxime Olesoxime VDAC VDAC (Outer Mitochondrial Membrane) Olesoxime->VDAC interacts with AlphaSynuclein α-synuclein Olesoxime->AlphaSynuclein hinders translocation Mitochondrion Mitochondrial Matrix AlphaSynuclein->VDAC translocation through MitoDysfunction Mitochondrial Dysfunction (e.g., ↓ATP, ↑ROS) AlphaSynuclein->MitoDysfunction leads to NeuronalCellDeath Neuronal Cell Death MitoDysfunction->NeuronalCellDeath contributes to

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-hydroxyacetophenone oxime, a key intermediate in the production of various pharmaceuticals, including acetaminophen.[1] The primary method detailed herein involves the reaction of 4-hydroxyacetophenone with a hydroxylamine salt in the presence of a base. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial ketoxime used in the synthesis of N-acetyl-p-aminophenol (acetaminophen) through Beckmann rearrangement.[1] The synthesis of this oxime is a fundamental reaction in organic chemistry, typically achieved by the condensation of 4-hydroxyacetophenone with hydroxylamine. This document outlines a reliable and high-yielding protocol for its preparation and purification.

Experimental Protocol

This protocol is based on the reaction of 4-hydroxyacetophenone with hydroxylamine phosphate and ammonium hydroxide, which has been reported to yield a high purity product.[2]

2.1. Materials and Equipment

  • Reagents:

    • 4-Hydroxyacetophenone (C₈H₈O₂, MW: 136.15 g/mol )

    • Hydroxylamine phosphate (H₃NO₄P, MW: 131.05 g/mol )

    • 30% Ammonium hydroxide solution (NH₄OH)

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Magnetic stir bar

    • Beakers and graduated cylinders

    • Buchner funnel and filter paper

    • Crystallizing dish

    • pH meter or pH paper

2.2. Reaction Scheme

ReactionScheme Reactant1 4-Hydroxyacetophenone Plus1 + Reactant1->Plus1 Reactant2 Hydroxylamine Phosphate Reactant2->Plus1 Base Ammonium Hydroxide ReactionArrow Reflux Base->ReactionArrow Product 4-Hydroxyacetophenone Oxime Water Water Plus1->ReactionArrow Plus2 + ReactionArrow->Plus2 Plus2->Product Plus2->Water

Caption: Reaction scheme for the synthesis of this compound.

2.3. Step-by-Step Procedure

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, combine 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (0.098 mol) of hydroxylamine phosphate with 100 mL of deionized water.[2]

  • Initial Heating: Place the flask in a heating mantle and heat the mixture to 70°C while stirring until the solids dissolve.[2]

  • Addition of Base: Slowly add 16.3 mL of 30% ammonium hydroxide solution to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 30 minutes.[2]

  • Crystallization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. White crystals of this compound will form upon cooling.[2]

  • Isolation of the Product: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and allow them to air dry or dry in a desiccator.

  • Purification (Optional): For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol.[1] The purity of the crystallized oxime can exceed 99.8%.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Hydroxyacetophenone20.4 g (0.15 mol)[2]
Hydroxylamine Phosphate12.9 g (0.098 mol)[2]
30% Ammonium Hydroxide16.3 mL[2]
Reaction Conditions
SolventWater (100 mL)[2]
Temperature70°C, then reflux[2]
Reaction Time0.5 hours[2]
Product
This compound21.0 g (Theoretical Yield: 22.67 g)[2]
Yield 92.6%[2]
Purity >99.8% after recrystallization[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation and Purification A Combine 4-hydroxyacetophenone, hydroxylamine phosphate, and water B Heat to 70°C with stirring A->B C Add 30% ammonium hydroxide B->C D Reflux for 30 minutes C->D E Cool to room temperature to induce crystallization D->E F Filter to collect crystals E->F G Wash with cold water and dry F->G H Optional: Recrystallize from ethanol G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point: Determination of the melting point can provide a preliminary assessment of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of the oxime.

    • FTIR: Fourier-transform infrared spectroscopy can identify the characteristic functional groups present in the molecule.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound is harmful if swallowed and may cause skin and eye irritation.[3]

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Application Notes: Paracetamol Synthesis via Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paracetamol (Acetaminophen) is a widely used analgesic and antipyretic drug.[1] While traditional synthesis routes often involve the acetylation of 4-aminophenol, modern and more environmentally benign methods, such as the Hoechst-Celanese process, utilize a Beckmann rearrangement.[2][3] This key reaction transforms 4-hydroxyacetophenone oxime into the final N-acyl aromatic amine, paracetamol.[4] This approach is elegant and powerful, starting from the Friedel-Crafts acylation of phenol, followed by oxime formation and the final rearrangement.[2][3] The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide, a transformation that has been extensively studied and optimized for industrial applications, including the production of Nylon-6.[5][6] This document provides detailed protocols and comparative data for researchers and drug development professionals interested in this synthetic route.

Reaction Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[6] In the case of this compound, the acid catalyst protonates the hydroxyl group of the oxime, creating a good leaving group (water). This departure triggers the migration of the aryl group (the 4-hydroxyphenyl group) to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the stable amide product, paracetamol.

Caption: A diagram illustrating the acid-catalyzed Beckmann rearrangement mechanism.

Experimental Protocols

This section details the procedures for the two-step synthesis of paracetamol, starting from 4-hydroxyacetophenone.

Overall Experimental Workflow

The synthesis involves two primary stages: the formation of the oxime intermediate and its subsequent rearrangement to paracetamol. Each stage requires specific reaction conditions followed by product isolation and purification.

experimental_workflow Overall Workflow for Paracetamol Synthesis cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement start 4-Hydroxyacetophenone + Hydroxylamine Salt reflux1 Condensation Reaction (e.g., Reflux) start->reflux1 workup1 Isolation & Purification (Crystallization) reflux1->workup1 intermediate This compound workup1->intermediate reflux2 Acid-Catalyzed Rearrangement (Various Catalysts & Conditions) intermediate->reflux2 Input for Step 2 workup2 Work-up & Purification (Extraction, Crystallization) reflux2->workup2 product Paracetamol (Final Product) workup2->product

Caption: A flowchart of the two-step synthesis of paracetamol.

Protocol 1: Synthesis of this compound

This initial step converts the ketone starting material into the corresponding ketoxime.[1]

  • Reagents & Materials:

    • 4-Hydroxyacetophenone

    • Hydroxylamine hydrochloride or hydroxylamine sulfate[1][7]

    • Base (e.g., Sodium hydroxide or Sodium carbonate)

    • Solvent (e.g., aqueous ethanol)

    • Round-bottomed flask equipped with a reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in the chosen solvent in the round-bottomed flask.

    • Add an equimolar amount of hydroxylamine salt to the solution.

    • Slowly add a solution of the base to neutralize the hydrochloride salt and catalyze the reaction. The pH should be maintained near the optimum for oxime formation.[7]

    • Heat the mixture to reflux and maintain for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity of the oxime can be over 99.8% after crystallization.[1]

Protocol 2: Beckmann Rearrangement Protocols

The following protocols outline different catalytic systems for the rearrangement of this compound to paracetamol.

2A: Rearrangement using a Solid Acid Catalyst (Zn-MCM-41) [1]

  • Reagents & Materials:

    • This compound (1.0 mmol, 0.15 g)

    • Zn-MCM-41 catalyst (0.1 g), pre-activated in air at 400 °C

    • Solvent (Acetone, 10 mL)

    • 50 mL two-necked, round-bottomed flask with reflux condenser and magnetic stirrer

    • Thermostated oil bath

  • Procedure:

    • Suspend the pre-activated Zn-MCM-41 catalyst in a solution of this compound in acetone within the flask.

    • Heat the reaction mixture to reflux temperature while stirring.

    • Maintain the reflux for 1 hour.

    • After the reaction, filter the hot mixture to remove the catalyst.

    • The filtrate can be diluted with methanol for analysis by Gas Chromatography (GC), or the product can be isolated by evaporating the solvent and recrystallizing from ethanol.[1]

2B: Rearrangement using a Strong Acid Catalyst (Trifluoroacetic Acid) [3]

  • Reagents & Materials:

    • This compound (96 mmol, 14.50 g)

    • Trifluoroacetic acid (109.10 g)

    • Reaction vessel suitable for reflux under a nitrogen atmosphere

    • Rotary evaporator

  • Procedure:

    • Combine the this compound and trifluoroacetic acid in the reaction vessel.

    • Heat the solution to reflux under a nitrogen atmosphere.

    • Upon reaction completion (monitor by TLC), remove the trifluoroacetic acid using a rotary evaporator to yield an oil.[3]

    • Dissolve the resulting oil in 100 mL of water.

    • Cool the aqueous solution to 0 °C for approximately 30 minutes to induce crystallization.[3]

    • Filter the crystals and dry to yield the paracetamol product.[3]

2C: Mechanochemical Rearrangement using Bead-Milling [2]

  • Reagents & Materials:

    • This compound

    • p-Tosyl imidazole (p-Ts-Im)

    • Oxalic acid (OxAc)

    • Bead-milling apparatus (e.g., Dyno®-mill) with zirconia beads

  • Procedure:

    • Charge the milling chamber with this compound, p-tosyl imidazole, and oxalic acid.

    • Add zirconia beads (e.g., ∅ 0.5mm) to the chamber.

    • Operate the mill at a specified speed (e.g., 4000 rpm) for the required duration (e.g., 30 minutes).

    • After milling, the solid product is extracted from the chamber. This solvent-free method offers high yields and sustainability.[2]

Quantitative Data Summary

The efficiency of the Beckmann rearrangement is highly dependent on the catalyst and reaction conditions. The table below summarizes quantitative data from various published methods for easy comparison.

Catalyst SystemSubstrateSolventTemperatureTimeYield (%)Reference
H₃PO₄/Al-MCM-41 This compoundAcetoneReflux-High[8][9][10]
Zn-MCM-41 This compoundAcetoneReflux1 h87% (isolated)[1]
Amberlyst 15 This compoundAcetic AcidReflux2 h66.7%[4]
Trifluoroacetic Acid This compoundNone (TFA as solvent)Reflux-71%[3]
p-Ts-Im / Oxalic Acid This compoundSolvent-free (Bead Mill)Ambient30 min88%[2]
Cyanuric Chloride This compound---High[11]
Ph₃P / I₂ Various KetoximesAcetonitrileRefluxMinutesGood to Excellent[12]

References

Application of 4-Hydroxyacetophenone Oxime in Palladacycle Catalyst Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-hydroxyacetophenone oxime in the preparation of palladacycle catalysts. It includes detailed application notes, experimental protocols for catalyst synthesis and use in various cross-coupling reactions, and quantitative data to facilitate catalyst evaluation and selection.

Application Notes

This compound is a versatile ligand precursor for the synthesis of highly active and robust palladacycle catalysts. The resulting oxime-derived palladacycles have demonstrated exceptional efficiency in a range of carbon-carbon bond-forming reactions that are fundamental to organic synthesis and drug discovery. These catalysts are particularly valued for their stability, ease of preparation, and high catalytic activity at low palladium loadings.

The key features of this compound-derived palladacycles include:

  • High Catalytic Activity: These palladacycles act as efficient pre-catalysts, often requiring very low loadings (down to ppm levels) to achieve high yields in cross-coupling reactions.

  • Versatility: They have been successfully employed in a variety of transformations, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

  • Stability: The palladacycle structure imparts significant thermal stability, and when immobilized on supports, these catalysts exhibit excellent recyclability with minimal palladium leaching.

  • Functional Group Tolerance: The catalysts are compatible with a wide range of functional groups on the coupling partners, making them suitable for the synthesis of complex molecules.

  • Green Chemistry Applications: The high efficiency of these catalysts and their potential for use in aqueous media align with the principles of green chemistry.

A notable advancement in the application of these palladacycles is their immobilization on magnetic nanoparticles, such as magnetized SBA-15. This approach combines the high reactivity of the palladacycle with the practical advantages of heterogeneous catalysis, allowing for easy separation and reuse of the catalyst using an external magnet.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the ligand precursor, this compound, from 4-hydroxyacetophenone.

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-hydroxyacetophenone in methanol, add a solution of hydroxylamine hydrochloride and potassium hydroxide in water.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization to obtain the pure oxime.

Protocol 2: Synthesis of this compound-Derived Palladacycle

This protocol details the preparation of the dimeric palladacycle from this compound.

Materials:

  • This compound

  • Lithium tetrachloropalladate(II) (Li₂PdCl₄)

  • Sodium acetate

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol in a round-bottomed flask.

  • Add a methanolic solution of lithium tetrachloropalladate(II) and sodium acetate to the oxime solution.

  • Stir the reaction mixture at room temperature. The formation of a precipitate indicates the formation of the palladacycle.

  • After the reaction is complete, collect the precipitate by filtration.

  • Wash the precipitate with methanol and then dry it under vacuum to yield the this compound-derived palladacycle.

Protocol 3: Immobilization of the Palladacycle on Magnetized SBA-15

This protocol describes the anchoring of the bis(oxime palladacycle) onto magnetic mesoporous silica (Fe₃O₄@SBA-15).[1][2]

Materials:

  • Fe₃O₄@SBA-15

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Cyanuric chloride

  • This compound-derived palladacycle

  • Anhydrous toluene

  • Triethylamine

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Functionalization with APTES: Suspend Fe₃O₄@SBA-15 in anhydrous toluene and add APTES. Reflux the mixture under an inert atmosphere. After cooling, collect the solid by magnetic decantation, wash with toluene and ethanol, and dry under vacuum.

  • Reaction with Cyanuric Chloride: Disperse the APTES-functionalized support in anhydrous toluene, add cyanuric chloride and triethylamine. Stir the mixture at room temperature. Collect the solid by magnetic decantation, wash with toluene and dichloromethane, and dry.

  • Anchoring of the Palladacycle: Suspend the cyanuric chloride-functionalized support in anhydrous toluene, add the this compound-derived palladacycle and triethylamine. Stir the mixture at an elevated temperature. Cool the mixture, collect the catalyst by magnetic decantation, wash with toluene, dichloromethane, and ethanol, and dry under vacuum to obtain Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle).

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a this compound-derived palladacycle catalyst.

Materials:

  • Aryl halide

  • Arylboronic acid

  • This compound-derived palladacycle (or its supported version)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., water, DMF, NMP)

  • Tetrabutylammonium bromide (TBAB) (optional, often used in aqueous media)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, base, and the palladacycle catalyst.

  • Add the solvent (and TBAB if required).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: General Procedure for Mizoroki-Heck Reaction

This protocol outlines a general procedure for the Mizoroki-Heck reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide

  • Alkene (e.g., styrene, acrylate)

  • Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle)

  • Base (e.g., NaOAc, Et₃N)

  • Solvent (e.g., N-methylpyrrolidone (NMP), DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the aryl halide, alkene, base, and the palladacycle catalyst.

  • Add the solvent and stir the mixture.

  • Heat the reaction to the specified temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and separate the catalyst using an external magnet.

  • Work up the reaction mixture by adding water and extracting with a suitable organic solvent.

  • Dry the combined organic extracts, evaporate the solvent, and purify the product by column chromatography.

Protocol 6: General Procedure for Sonogashira Coupling

This protocol describes the copper-free Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide

  • Terminal alkyne

  • Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle)

  • Base (e.g., Cs₂CO₃, Et₃N)

  • Solvent (e.g., DMSO, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, place the aryl halide, terminal alkyne, base, and the palladacycle catalyst.

  • Add the solvent and stir the mixture under an inert atmosphere.

  • Heat the reaction to the required temperature and monitor its progress.

  • After completion, cool the mixture and separate the magnetic catalyst.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Quantitative Data

The following tables summarize the reaction conditions and yields for various cross-coupling reactions catalyzed by this compound-derived palladacycles.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

CatalystCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Unsupported Palladacycle0.5K₂CO₃H₂O100296[1]

Table 2: Mizoroki-Heck Reaction Conditions

Aryl HalideAlkeneCatalystCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideVariousFe₃O₄@SBA-AP-CC-bis(oxime palladacycle)0.09NaOAcNMP120High[2]
Aryl BromideVariousFe₃O₄@SBA-AP-CC-bis(oxime palladacycle)0.5NaOAcNMP120High[2]
Aryl ChlorideVariousFe₃O₄@SBA-AP-CC-bis(oxime palladacycle)0.5NaOAcNMP120High[2]

Table 3: Sonogashira Coupling Reaction Conditions

Coupling PartnersCatalystCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Yield (%)Reference
Aryl halides and aryl acetylenesFe₃O₄@SBA-bis(oxime palladacycle)0.25Cs₂CO₃DMSO120High[1]
Aryl acetylenes and benzoyl chlorides (Acyl Sonogashira)Supported bis(oxime palladacycle)0.22Et₃NTHF110High[1]

Visualizations

Experimental Workflow

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application 4-HAP 4-Hydroxyacetophenone Oxime_Synth Oxime Synthesis (Protocol 1) 4-HAP->Oxime_Synth Oxime 4-Hydroxyacetophenone Oxime Oxime_Synth->Oxime Palladacycle_Synth Palladacycle Synthesis (Protocol 2) Oxime->Palladacycle_Synth Palladacycle Palladacycle Catalyst Palladacycle_Synth->Palladacycle Immobilization Immobilization (Protocol 3) Palladacycle->Immobilization Coupling_Reaction Cross-Coupling Reaction (Protocols 4-6) Palladacycle->Coupling_Reaction Support_Prep Support Preparation (Fe3O4@SBA-15) Support_Prep->Immobilization Supported_Catalyst Supported Palladacycle Immobilization->Supported_Catalyst Supported_Catalyst->Coupling_Reaction Product_Isolation Product Isolation & Purification Coupling_Reaction->Product_Isolation Catalyst_Recovery Catalyst Recovery (if supported) Coupling_Reaction->Catalyst_Recovery Reactants Aryl Halide + Coupling Partner Reactants->Coupling_Reaction Final_Product Coupled Product Product_Isolation->Final_Product

Caption: Experimental workflow from catalyst synthesis to application.

Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Mizoroki-Heck Reaction cluster_sonogashira Sonogashira Coupling (Cu-free) pd0_s Pd(0)L_n pd2_s Ar-Pd(II)-X(L_n) pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_r_s Ar-Pd(II)-R(L_n) pd2_s->pd2_r_s Transmetalation (R-B(OH)2, Base) pd2_r_s->pd0_s Reductive Elimination product_s Ar-R pd2_r_s->product_s pd0_h Pd(0)L_n pd2_h Ar-Pd(II)-X(L_n) pd0_h->pd2_h Oxidative Addition (Ar-X) pd2_alkene_h Alkene Complex pd2_h->pd2_alkene_h Alkene Coordination pd2_insertion_h Insertion Product pd2_alkene_h->pd2_insertion_h Migratory Insertion pd2_insertion_h->pd0_h β-Hydride Elimination + Base product_h Arylated Alkene pd2_insertion_h->product_h pd0_so Pd(0)L_n pd2_so Ar-Pd(II)-X(L_n) pd0_so->pd2_so Oxidative Addition (Ar-X) pd_alkyne_so Pd-alkyne Complex pd2_so->pd_alkyne_so Alkyne Coordination & Deprotonation (Base) pd_alkyne_so->pd0_so Reductive Elimination product_so Ar-alkyne pd_alkyne_so->product_so

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 4-Hydroxyacetophenone Oxime in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Hydroxyacetophenone oxime, a potential process-related impurity in acetaminophen (paracetamol) drug substance. The described method is sensitive and specific, making it suitable for routine quality control and impurity profiling in pharmaceutical manufacturing.

Introduction

This compound is recognized as a potential impurity in the synthesis of acetaminophen, a widely used analgesic and antipyretic drug.[1][2][3] Rigorous monitoring and control of impurities are critical to ensure the safety and efficacy of pharmaceutical products. This document provides a detailed protocol for a reversed-phase HPLC method that can be employed by researchers, scientists, and drug development professionals for the detection and quantification of this compound in acetaminophen active pharmaceutical ingredient (API).

Analytical Method

A validated, sensitive HPLC method has been established for the simultaneous determination of this compound and other related impurities in acetaminophen.[1][2][3] The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a phosphate buffer and methanol mobile phase.

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Eclipse XDB-C18, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0
Mobile Phase B Methanol
Elution Gradient
Flow Rate Typically 1.0 mL/min
Detection UV Spectrophotometry (Wavelength suitable for acetaminophen and impurities)
Injection Volume 10 µL
Column Temperature Ambient
Method Validation Summary

The analytical method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.[2]

Validation ParameterResult
Limit of Quantitation (LOQ) 0.1 µg/mL
Linearity Range 1-150 µg/mL
Recovery 94% - 104%
Precision (Intra-day & Inter-day) Coefficient of Variation < 4%
Specificity The method is specific for the determination of this compound in the presence of acetaminophen and other related impurities.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Phosphoric Acid

  • Water (HPLC Grade)

  • This compound Reference Standard

  • Acetaminophen API (for sample analysis)

Preparation of Solutions

Mobile Phase A (0.01 M Phosphate Buffer, pH 3.0):

  • Dissolve an appropriate amount of sodium phosphate dibasic in HPLC grade water to make a 0.01 M solution.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

Mobile Phase B:

  • Use HPLC grade methanol.

  • Filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) to prepare a stock solution.

  • Perform serial dilutions of the stock solution to prepare calibration standards at different concentration levels (e.g., covering the range of 1-150 µg/mL).

Sample Preparation:

  • Accurately weigh a specified amount of the acetaminophen API sample.

  • Dissolve the sample in the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to achieve a stable baseline.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Run the gradient elution program to separate the components.

  • Record the chromatograms and integrate the peak areas.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase A (Phosphate Buffer) E System Equilibration A->E B Mobile Phase B (Methanol) B->E C Standard Solution F Injection C->F D Sample Solution D->F E->F G Gradient Elution F->G H UV Detection G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

validation_relationship cluster_method Analytical Method Method HPLC Method for This compound Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the determination of this compound in acetaminophen drug substance. The method's sensitivity, specificity, and accuracy make it a valuable tool for quality control laboratories in the pharmaceutical industry to ensure that the levels of this potential impurity are within acceptable limits.

References

Application Notes and Protocols for the Ammoximation of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 4-hydroxyacetophenone oxime via ammoximation. The following sections offer a comparative overview of different synthetic approaches, detailed experimental procedures, and a summary of key quantitative data to guide researchers in selecting and performing this important chemical transformation. This compound is a key intermediate in the synthesis of N-acetyl-para-aminophenol (APAP), a widely used analgesic.[1][2]

I. Overview of Synthetic Methodologies

The ammoximation of 4-hydroxyacetophenone can be achieved through several synthetic routes. The classical approach involves the reaction of 4-hydroxyacetophenone with a hydroxylamine salt in the presence of a base. A more modern and catalytic approach utilizes a titanium-containing molecular sieve, such as Titanium Silicalite-1 (TS-1), with ammonia and an oxidizing agent like hydrogen peroxide.[1][2] This catalytic method is part of a broader effort to develop cleaner and more efficient processes for oxime synthesis.[3]

The choice of method can depend on factors such as desired yield, catalyst availability, and process scalability. The following table summarizes quantitative data from representative experimental setups.

II. Quantitative Data Summary

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)4-HAP Conversion (%)Oxime Yield (%)Reference
Hydroxylamine SaltHydroxylamine Phosphate / 30% Ammonium HydroxideWaterReflux (100)0.5Not specified92.6[4]
Catalytic AmmoximationTitanium Silicalite-1 (TS-1)t-Butanol/Water805~4525[1][2]
Catalytic AmmoximationTitanium Silicalite-1 (TS-1)Methanol/Water805~3525[1][2]
Catalytic AmmoximationTitanium Silicalite-1 (TS-1)Tetrahydrofuran/Water805~55~30[1][2]

III. Experimental Protocols

Protocol 1: Ammoximation using Hydroxylamine Phosphate

This protocol details the synthesis of this compound using hydroxylamine phosphate and ammonium hydroxide, which has been reported to achieve a high yield.[4]

Materials:

  • 4-hydroxyacetophenone (20.4 g, 0.15 mol)

  • Hydroxylamine phosphate (12.9 g, 65.6 mmol)

  • 30% Ammonium hydroxide solution (16.3 mL)

  • Water (100 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration and cooling

Procedure:

  • Combine 20.4 g of 4-hydroxyacetophenone and 12.9 g of hydroxylamine phosphate in 100 mL of water in a round-bottom flask at 70°C.

  • To this solution, add 16.3 mL of 30% ammonium hydroxide.

  • Heat the mixture to reflux and maintain for 30 minutes.

  • After the reflux period, allow the solution to cool to room temperature.

  • White crystals of this compound will form upon cooling.

  • Isolate the product by filtration, wash with cold water, and dry to obtain the final product. A yield of 21.0 g (92.6%) has been reported for this method.[4]

Protocol 2: Catalytic Ammoximation using Titanium Silicalite-1 (TS-1)

This protocol describes a catalytic approach for the ammoximation of 4-hydroxyacetophenone using a titanium-silicalite catalyst, ammonia, and hydrogen peroxide.[1][2] This method is suitable for liquid-phase reactions.[1][2]

Materials:

  • 4-hydroxyacetophenone (4-HAP)

  • Aqueous ammonia (e.g., 25 wt%)

  • Hydrogen peroxide (e.g., 30 wt%)

  • Titanium Silicalite-1 (TS-1) catalyst

  • Organic solvent (e.g., t-butanol, methanol, tetrahydrofuran)

  • Jacketed glass reactor or a suitable pressure-rated reactor

  • Temperature control system

  • Stirring mechanism

  • Analytical equipment for product analysis (e.g., GC, HPLC)

General Procedure:

  • The reaction is typically performed at a temperature ranging from 25°C to 150°C, with a preferred range of 40°C to 120°C.[1][2]

  • The molar ratio of ammonia to 4-hydroxyacetophenone should be greater than one.[1]

  • The molar ratio of ammonia to hydrogen peroxide can range from approximately 4:1 to 20:1.[1]

  • An organic solvent can be added to the reaction mixture to improve the solubility of 4-hydroxyacetophenone.[1][2]

  • In a typical setup, the 4-hydroxyacetophenone, solvent, aqueous ammonia, and TS-1 catalyst are charged into the reactor.

  • The mixture is heated to the desired reaction temperature with stirring.

  • Hydrogen peroxide is then added, often portion-wise or continuously, to control the reaction rate and temperature.

  • The reaction is monitored for a set period (e.g., 5 hours) or until completion is confirmed by analytical methods.

  • Upon completion, the catalyst is separated by filtration, and the product is isolated from the reaction mixture.

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the catalytic ammoximation of 4-hydroxyacetophenone.

Ammoximation_Workflow Reactants Reactants (4-HAP, NH3, H2O2, Solvent) Reactor Reactor Assembly Reactants->Reactor Charge Catalyst TS-1 Catalyst Catalyst->Reactor Charge Reaction Ammoximation Reaction (Controlled Temp. & Stirring) Reactor->Reaction Initiate Filtration Catalyst Separation (Filtration) Reaction->Filtration Transfer Filtration->Catalyst Recover Product Product Isolation & Purification Filtration->Product Process Filtrate Oxime This compound Product->Oxime Yields

Caption: General workflow for the catalytic ammoximation of 4-hydroxyacetophenone.

References

Application Notes and Protocols for the Synthesis of N-acetyl-p-aminophenol (APAP) from 4-Hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-acetyl-p-aminophenol (APAP), commonly known as paracetamol or acetaminophen, using 4-Hydroxyacetophenone oxime as a key precursor. This synthetic route offers an alternative to the traditional acetylation of p-aminophenol and involves a critical Beckmann rearrangement step.

Introduction

N-acetyl-p-aminophenol (APAP) is a widely used over-the-counter analgesic and antipyretic drug.[1][2] A common industrial synthesis route involves the acetylation of p-aminophenol. However, an alternative pathway, which is the focus of these notes, utilizes the Beckmann rearrangement of this compound.[1][3][4] This method proceeds in two main stages: the oximation of 4-hydroxyacetophenone to yield this compound, followed by the acid-catalyzed Beckmann rearrangement of the oxime to form the final product, APAP.[1] This route is of significant interest as it explores different synthetic strategies and catalytic systems, including both homogeneous and heterogeneous catalysts.[1][5]

Chemical Reaction Pathway

The overall synthesis involves two key chemical transformations:

  • Oximation: 4-Hydroxyacetophenone reacts with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate) in the presence of a base to form this compound.[1][6]

  • Beckmann Rearrangement: The this compound then undergoes a Beckmann rearrangement in the presence of an acid catalyst to yield N-acetyl-p-aminophenol (APAP).[1][3][4]

Synthesis_of_APAP_from_4_Hydroxyacetophenone_Oxime cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone_Oxime 4-Hydroxyacetophenone_Oxime 4-Hydroxyacetophenone->4-Hydroxyacetophenone_Oxime + Base Hydroxylamine Salt Hydroxylamine Salt Hydroxylamine Salt->4-Hydroxyacetophenone_Oxime 4-Hydroxyacetophenone_Oxime_2 This compound APAP N-acetyl-p-aminophenol (APAP) 4-Hydroxyacetophenone_Oxime_2->APAP Acid_Catalyst Acid_Catalyst Acid_Catalyst->APAP Catalyzes rearrangement

Figure 1: Overall synthetic workflow from 4-Hydroxyacetophenone to APAP.

Beckmann Rearrangement Mechanism

The core of this synthetic route is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. The proposed mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti to the leaving group (in this case, the 4-hydroxyphenyl group) and subsequent tautomerization to form the stable amide.

Beckmann_Rearrangement_Mechanism Oxime This compound Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Intermediate Nitrile-Cation Intermediate Protonated_Oxime->Intermediate Rearrangement (-H2O) Iminol Iminol Intermediate->Iminol + H2O APAP N-acetyl-p-aminophenol (APAP) Iminol->APAP Tautomerization

Figure 2: Simplified mechanism of the Beckmann rearrangement of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Beckmann rearrangement of this compound to APAP using different catalytic systems as reported in the literature.

CatalystSolventTemperature (°C)Reaction TimeYield of APAP (%)Reference
Zn-MCM-41AcetoneReflux1 hour87 (isolated)[1]
Amberlyst 15Acetic AcidReflux (under N₂)2 hours66.7[3]
Ammonium Persulphate / DMSO1,4-Dioxane10045 minutesGood[3]
H₃PO₄/Al-MCM-41AcetoneNot specifiedNot specifiedUp to a maximum with 30 wt% H₃PO₄ loading[5]
Trifluoroacetic Acid (TFA)Neat or SolventNot specifiedNot specifiedPractically quantitative[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of the oxime precursor.[1]

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride or Hydroxylamine sulfate

  • Base (e.g., sodium hydroxide, potassium hydroxide, or ammonium hydroxide)

  • Solvent (e.g., ethanol, water)

  • 50 mL two-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or thermostated bath

Procedure:

  • Dissolve 4-hydroxyacetophenone in a suitable solvent in the two-necked, round-bottomed flask.

  • Add a solution of hydroxylamine salt and a base. The molar ratio of the base to the hydroxylamine salt is typically between 1 and 3 to achieve acceptable reaction rates and yields.[6]

  • Attach the reflux condenser and heat the mixture under reflux with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • The this compound can be purified by crystallization. For instance, its purity was reported to be over 99.8% after crystallization.[1]

Protocol 2: Beckmann Rearrangement using a Heterogeneous Catalyst (Zn-MCM-41)

This protocol is based on the work by Ghiaci et al. using a nano-ordered Zn-MCM-41 catalyst.[1]

Materials:

  • This compound (0.15 g, 1 mmol)

  • Zn-MCM-41 catalyst (0.1 g), pre-activated in air at 400 °C

  • Solvent (e.g., Acetone, 10 mL)

  • 50 mL two-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermostated bath

Procedure:

  • Suspend the pre-activated Zn-MCM-41 catalyst in a solution of this compound in the chosen solvent in the round-bottomed flask.

  • Allow the mixture to equilibrate at the set temperature.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • The filtrate can be diluted with a suitable solvent like methanol for analysis.

  • The product (APAP) can be purified by recrystallization from a solvent such as ethanol.

  • Analyze the product using methods like Gas Chromatography (GC) or by measuring its melting point.

Experimental_Workflow_Protocol_2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Prepare_Solution Dissolve this compound in Solvent Add_Catalyst Suspend pre-activated Zn-MCM-41 Prepare_Solution->Add_Catalyst Assemble_Apparatus Equip flask with reflux condenser and stirrer Add_Catalyst->Assemble_Apparatus Equilibrate Equilibrate temperature Assemble_Apparatus->Equilibrate Reflux Heat to reflux and stir for 1 hour Equilibrate->Reflux Filter Filter to remove catalyst Reflux->Filter Recrystallize Recrystallize product from ethanol Filter->Recrystallize Analyze Analyze by GC or melting point Recrystallize->Analyze

Figure 3: Experimental workflow for the Beckmann rearrangement using a heterogeneous catalyst.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.

  • Acid catalysts can be corrosive and should be handled with extreme caution.

  • Ensure that the reaction apparatus is securely clamped.

Conclusion

The synthesis of N-acetyl-p-aminophenol from this compound via a Beckmann rearrangement is a versatile and valuable synthetic route. The use of various catalytic systems, particularly heterogeneous catalysts, offers advantages in terms of catalyst recovery and potential for more environmentally friendly processes. The protocols and data presented here provide a solid foundation for researchers to explore and optimize this synthetic pathway for APAP production.

References

Laboratory techniques for purifying 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This document provides detailed laboratory techniques for the purification of 4-Hydroxyacetophenone oxime, a key intermediate in the synthesis of various pharmaceuticals. The primary methods discussed are recrystallization and column chromatography, with a focus on providing actionable protocols and comparative data.

Introduction

This compound is a critical building block in organic synthesis. Its purity directly impacts the yield and quality of subsequent products. This application note outlines established methods for its purification, ensuring a high degree of purity for research and development applications.

Purification Techniques

The two most common and effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is highly effective for removing impurities from a solid sample. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. For this compound, recrystallization from aqueous solutions has been shown to yield high purity crystals.[1] One study reported achieving a purity of over 99.8% through crystallization.[2]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. While effective, it is often more suitable for smaller scale purifications due to higher solvent consumption and cost.[3] For compounds similar to this compound, such as acetophenone O-acetyl oxime, a mixture of hexane and ethyl acetate is a common eluent system for flash column chromatography.[4]

  • Extraction: Liquid-liquid extraction can be employed to separate the oxime from the aqueous reaction mixture using a water-immiscible organic solvent. Solvents like methylene dichloride and toluene have been noted for this purpose.[5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of 4-Hydroxyacetophenone and its oxime.

Purification MethodCompoundPurity AchievedKey ParametersReference
Recrystallization4-Hydroxyacetophenone99.92%Solvent: 28 wt.% ethanol in water; Final Temperature: 5°C[6]
RecrystallizationThis compound>99.8%General crystallization method mentioned.[2]
RecrystallizationThis compound-Crystallized from water upon cooling after synthesis.[1]
Column ChromatographyAcetophenone O-acetyl oxime99.5%Eluents: Hexane/Ethyl acetate[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the principle of crystallization from an aqueous solution.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to the flask. Heat the mixture to approximately 70-80°C while stirring continuously until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Slowly cool the hot, clear solution to room temperature without disturbance. Once at room temperature, place the flask in an ice bath to induce further crystallization. White crystals of pure this compound should form.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Column Chromatography of an Acetophenone Oxime Derivative (Adaptable for this compound)

This protocol is adapted from a procedure for a similar compound and may require optimization for this compound.[4]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a high ratio of hexane to ethyl acetate (e.g., 9:1).

  • Fraction Collection: Collect fractions in test tubes as the solvent runs through the column.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to hexane. This will help to elute compounds with higher polarity.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow cluster_recrystallization Recrystallization Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Product Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow Crude_Sample Crude this compound Sample_Loading Load Sample onto Column Crude_Sample->Sample_Loading Column_Prep Prepare Silica Gel Column Column_Prep->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product_Chrom Pure this compound Solvent_Removal->Pure_Product_Chrom

References

Synthesis of Oxime Esters from 4-Hydroxyacetophenone Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various oxime esters derived from 4-hydroxyacetophenone oxime. These compounds are of significant interest due to their potential applications in drug development as antimicrobial and antifungal agents, as well as in materials science as photoinitiators.

Introduction

4-Hydroxyacetophenone is a versatile starting material in organic synthesis. Its oxime derivative, this compound, serves as a key intermediate for the synthesis of a variety of oxime esters. The esterification of the oxime functionality allows for the introduction of diverse chemical moieties, leading to compounds with a wide range of physicochemical and biological properties. Oxime esters are known for their utility as photoinitiators in polymerization processes and have shown promise as potent antimicrobial and antifungal agents. This document outlines the synthesis of the parent oxime and its subsequent conversion to representative acetyl, benzoyl, and terphthaloyl esters.

Synthesis of this compound

The initial step involves the synthesis of the precursor, this compound, from 4-hydroxyacetophenone.

Experimental Protocol

A common and effective method for the synthesis of this compound involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[1]

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data: The yield of this reaction is typically in the range of 80-95%.

Synthesis of Oxime Esters

The synthesized this compound can be readily esterified with various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding oxime esters. Below are protocols for the synthesis of acetyl, benzoyl, and bridged terphthaloyl esters.

General Experimental Workflow

The general workflow for the synthesis of oxime esters from this compound is depicted below.

G cluster_start Starting Material Preparation cluster_oxime_synthesis Oxime Synthesis cluster_esterification Esterification start_ketone 4-Hydroxyacetophenone reaction_oxime Reaction in Solvent (e.g., Ethanol/Water) start_ketone->reaction_oxime start_reagent Hydroxylamine Hydrochloride start_reagent->reaction_oxime start_base Base (e.g., NaOH, NaOAc) start_base->reaction_oxime workup_oxime Workup & Purification (Precipitation, Filtration) reaction_oxime->workup_oxime product_oxime This compound workup_oxime->product_oxime reaction_ester Reaction in Anhydrous Solvent (e.g., DCM, THF) product_oxime->reaction_ester acylating_agent Acylating Agent (Acid Chloride or Anhydride) acylating_agent->reaction_ester base_ester Base (e.g., Pyridine, Et3N) base_ester->reaction_ester workup_ester Workup & Purification (Extraction, Chromatography) reaction_ester->workup_ester product_ester Oxime Ester Derivative workup_ester->product_ester

Caption: General workflow for the synthesis of oxime esters.

Synthesis of this compound Acetate

Protocol: This protocol is adapted from a general procedure for the O-acetylation of oximes.[2][3]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • N,N-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Add a catalytic amount of DMAP.

  • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound Benzoate

Protocol: This protocol is based on a general method for the benzoylation of hydroxyl groups.[4]

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other anhydrous solvent

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Synthesis of Bridged Bis(4-acetylphenol oxime) Terephthalate

Protocol: This protocol is based on the synthesis of bridged terphthaloyl oxime esters.[5][6][7]

Materials:

  • This compound

  • Terephthaloyl chloride

  • Triethylamine

  • Anhydrous chloroform or DCM

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in anhydrous chloroform.

  • Add triethylamine to the solution.

  • Cool the mixture to 0-5 °C.

  • Add a solution of terephthaloyl chloride (1 equivalent) in anhydrous chloroform dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Summary of Synthesis Data
Oxime Ester DerivativeAcylating AgentBaseSolventTypical Yield (%)
AcetateAcetic anhydridePyridine/DMAPPyridine70-90
BenzoateBenzoyl chloridePyridine/Et₃NDCM75-85
Bridged TerephthalateTerephthaloyl chlorideTriethylamineChloroform60-75

Applications

Photoinitiators

Oxime esters are classified as Type I photoinitiators, which undergo photocleavage upon exposure to UV light to generate free radicals.[8][9] These radicals can then initiate polymerization reactions. The general mechanism involves the homolytic cleavage of the N-O bond.[5][10][11] The structure of the oxime ester can be modified to tune the absorption wavelength and the efficiency of radical generation, making them suitable for various applications, including in color filter resists.[8][9]

G cluster_photoinitiation Photoinitiation Mechanism initiator Oxime Ester excited_state Excited State initiator->excited_state UV Light (hν) cleavage N-O Bond Cleavage excited_state->cleavage radicals Iminyl & Acyl Radicals cleavage->radicals monomer Monomer radicals->monomer Initiation polymer Polymer Chain monomer->polymer Propagation

Caption: Photocleavage mechanism of oxime ester photoinitiators.

Antimicrobial and Antifungal Agents

Derivatives of hydroxyacetophenone have demonstrated antibacterial and antifungal properties.[11] Oxime esters, in general, have been investigated for their antimicrobial activities.[1][8][9][10][12][13][14] The biological activity is often influenced by the nature of the ester group. For instance, certain oxime esters have shown significant activity against various fungal strains.[8][9][10] While specific data for this compound esters is an active area of research, the structural similarity to other bioactive oxime esters suggests their potential in the development of new antimicrobial and antifungal agents.

Potential Mechanism of Action: The precise mechanism of antifungal action for many oxime esters is still under investigation. However, it is often proposed that these compounds may interfere with essential cellular processes in fungi. One potential target is the fungal cell membrane.

G cluster_antifungal Potential Antifungal Mechanism oxime_ester Bioactive Oxime Ester cell_membrane Fungal Cell Membrane oxime_ester->cell_membrane Interaction disruption Membrane Disruption cell_membrane->disruption ion_leakage Ion Leakage disruption->ion_leakage cell_lysis Cell Lysis ion_leakage->cell_lysis

Caption: A potential mechanism of antifungal action for oxime esters.

Conclusion

This compound is a valuable and accessible intermediate for the synthesis of a diverse range of oxime esters. The protocols provided herein offer robust methods for the preparation of acetyl, benzoyl, and terphthaloyl derivatives. The potential applications of these compounds as photoinitiators and antimicrobial agents make them attractive targets for further research and development in both materials science and medicinal chemistry. The straightforward synthesis and the tunability of their properties through ester modification underscore the importance of this class of compounds.

References

The Role of 4-Hydroxyacetophenone Oxime in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Sonogashira reactions, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficiency and selectivity of these reactions are heavily reliant on the nature of the ligands coordinated to the palladium center. This document explores the application of 4-hydroxyacetophenone oxime, both as a simple ligand and as a component of robust palladacycle pre-catalysts, in these pivotal transformations. Oxime-based ligands offer notable advantages, including high stability and resistance to oxidative degradation, presenting a cost-effective and efficient alternative to traditional phosphine ligands.[1][2] This application note provides detailed protocols for the use of this compound-derived catalysts in Mizoroki-Heck and Sonogashira reactions, alongside quantitative data and mechanistic diagrams to guide researchers in their synthetic endeavors.

Introduction

This compound has emerged as a versatile ligand in palladium-catalyzed cross-coupling chemistry. Its utility stems from its ability to form stable and highly active palladium complexes.[3] It can be employed directly as a ligand in conjunction with a palladium source, such as palladium(II) acetate, or it can be used to synthesize a highly stable dimeric palladacycle. This palladacycle serves as an efficient pre-catalyst, which, under reaction conditions, is believed to act as a source of catalytically active Pd(0) nanoparticles.[4][5] The presence of the hydroxyl group in this compound can also enhance catalyst performance, particularly in aqueous media.[6]

Application in Mizoroki-Heck Reactions

The Mizoroki-Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of C-C bond formation. The use of this compound-derived palladacycles has been shown to effectively catalyze this reaction for a variety of substrates, including aryl iodides, bromides, and even chlorides, with high efficiency.[2][7]

Quantitative Data for Mizoroki-Heck Reaction
EntryAryl HalideAlkeneCatalystSolventBaseTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneMethyl acrylateThis compound palladacycleDMFEt3N110->95[2]
24-Chloroiodobenzenetert-Butyl acrylateThis compound palladacycleH2OCy2NMe1202-4>95[2][7]
34-Chlorobromobenzenetert-Butyl acrylateThis compound palladacycleDMA/H2O (4:1)Cy2NMe120->95[2][7]
44-Nitrophenyl chloridetert-Butyl acrylateThis compound palladacycleDMFEt3N120-85[2][7]
54-IodoanisoleCinnamaldehydeAcetophenone oxime / Pd(OAc)2NMPNaOAc--99[3]
Experimental Protocol: Mizoroki-Heck Reaction

Protocol 1: In-situ catalyst formation with this compound as a Ligand

This protocol is a general guideline based on the use of simple oximes as ligands.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Alkene (e.g., methyl acrylate)

  • Base (e.g., K₂CO₃ or NaOAc)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Pd(OAc)₂ (1.5-4 mol%) and this compound (3-8 mol%).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., NMP, 1 mL per mmol of aryl halide).

  • Stir the mixture for 3 minutes at room temperature to allow for complex formation.

  • Add the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Sonogashira Reactions

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes. A supported bis(oxime palladacycle) derived from this compound has demonstrated excellent catalytic activity in copper-free Sonogashira reactions.[1]

Quantitative Data for Sonogashira Reaction
EntryAryl HalideAlkyneCatalystSolventBaseTemp (°C)Catalyst Loading (mol% Pd)Yield (%)Reference
1Various Aryl HalidesVarious Aryl AcetylenesFe3O4@SBA-bis(oxime palladacycle)DMSOCs2CO31200.25High[1]
2Various Benzoyl ChloridesVarious Aryl AcetylenesFe3O4@SBA-bis(oxime palladacycle)THFEt3N1100.22High[1]
Experimental Protocol: Sonogashira Reaction

Protocol 2: Copper-Free Sonogashira Coupling with a Supported this compound Palladacycle

This protocol is based on the use of a magnetically recoverable supported catalyst.[1]

Materials:

  • Fe₃O₄@SBA-bis(this compound palladacycle) catalyst

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • External magnet

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • In a reaction vessel, combine the supported palladacycle catalyst (0.25 mol% Pd), the aryl halide (1.0 eq), the terminal alkyne (1.2 eq), and the base (2.0 eq).

  • Add the solvent (DMSO).

  • Heat the mixture to 120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Separate the aqueous and organic layers. The catalyst can be recovered from the aqueous layer using an external magnet.

  • Wash the recovered catalyst with water and ethanol and dry it for reuse.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycles and Workflows

Mizoroki_Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex [Ar-Pd(II)-X(L)₂(Alkene)] Coord->AlkeneComplex Insert Migratory Insertion AlkeneComplex->Insert SigmaAlkyl σ-Alkyl-Pd(II) Complex Insert->SigmaAlkyl BetaElim β-Hydride Elimination SigmaAlkyl->BetaElim Product HydridoPd H-Pd(II)-X(L)₂ BetaElim->HydridoPd RedElim Reductive Elimination HydridoPd->RedElim Base RedElim->Pd0 H-Base⁺X⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdAlkyne RedElim Reductive Elimination PdAlkyne->RedElim Ar-C≡C-R RedElim->Pd0 Alkyne R-C≡C-H Deprotonation Deprotonation (Base) Alkyne->Deprotonation Acetylide R-C≡C⁻ Deprotonation->Acetylide Acetylide->Transmetal to Pd(II) complex

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Catalyst, Reagents & Base B Add Solvent A->B C Inert Atmosphere (Ar/N₂) B->C D Heat to Reaction Temperature C->D E Monitor by TLC/GC-MS D->E F Cool to Room Temperature E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Ligand_Role cluster_ligand As a Ligand cluster_precatalyst As a Pre-catalyst Pd_source Pd(OAc)₂ In_situ_complex In-situ formed Pd-Oxime Complex Pd_source->In_situ_complex Oxime 4-Hydroxy- acetophenone Oxime Oxime->In_situ_complex Catalytic Cycle Catalytic Cycle In_situ_complex->Catalytic Cycle Oxime_pre 4-Hydroxy- acetophenone Oxime Palladation Palladation Oxime_pre->Palladation Palladacycle Oxime Palladacycle (Pre-catalyst) Palladation->Palladacycle Palladacycle->Catalytic Cycle

Caption: Role of this compound.

Conclusion

This compound serves as a highly effective and versatile component in the toolkit for palladium-catalyzed cross-coupling reactions. Its application, either as a readily available ligand for in-situ catalyst preparation or as a precursor to robust palladacycle pre-catalysts, facilitates efficient Mizoroki-Heck and Sonogashira reactions. The stability and activity of the resulting catalytic systems, coupled with the potential for catalyst recycling in supported formats, make this compound an attractive option for the synthesis of fine chemicals and pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for the implementation of this technology in a research and development setting.

References

Troubleshooting & Optimization

How to increase the yield of 4-Hydroxyacetophenone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 4-Hydroxyacetophenone oxime and increase reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of 4-Hydroxyacetophenone (4-HAP) with a hydroxylamine salt, such as hydroxylamine hydrochloride, hydroxylamine sulfate (HAS), or hydroxylamine phosphate.[1][2][3] This reaction is typically carried out in the presence of a base like sodium hydroxide or ammonium hydroxide to liberate the free hydroxylamine.[1][4] An alternative, more modern approach is the direct ammoximation of 4-HAP using ammonia and an oxidizing agent (e.g., hydrogen peroxide) in the presence of a titanium-silicalite catalyst.[1][3]

Q2: My reaction yield is consistently low. What are the most critical factors to check?

A2: Low yields are often traced back to a few key parameters. First, verify the pH of the reaction mixture; the oximation rate is highly pH-dependent, with an optimal range around pH 4-5.[5] Second, check the molar ratios of your reactants. A slight excess of hydroxylamine is generally used, but a large excess of base (more than 3 moles per mole of hydroxylamine salt) can promote side reactions and decrease yield.[1] Finally, ensure the reaction temperature and duration are adequate for the reaction to reach completion.

Q3: How can I prevent the formation of a yellow or off-color product?

A3: The formation of colored impurities is a common issue, often caused by using an excessive amount of base.[5] The molar ratio of reactants is critical, especially when recycling the mother liquor from previous batches.[4] To obtain a white, crystalline product, carefully control the amount of base added and consider purifying the crude product by recrystallization.[2]

Q4: Is it possible to recycle the mother liquor from the crystallization step?

A4: Yes, the mother liquor can be recycled to improve overall process efficiency and reduce waste. However, this requires careful management of the reactant molar ratios in subsequent batches to prevent the buildup of impurities and the formation of colored by-products.[4]

Q5: What is the primary advantage of the ammoximation method over the traditional hydroxylamine salt method?

A5: The main advantage of the ammoximation process is the avoidance of unwanted by-products like sodium sulfate, which are generated in large quantities when using hydroxylamine sulfate and a caustic base.[1] This simplifies downstream processing and reduces waste disposal issues.

Troubleshooting Guide

Problem: Low or Inconsistent Yield
Possible Cause Recommended Solution
Incorrect pH The reaction rate is maximal at a pH of approximately 4-5.[5] Use a pH meter to monitor and adjust the mixture. The addition of a base to the hydroxylamine salt solution creates a buffering effect that helps maintain a suitable pH.[1][5]
Suboptimal Molar Ratios Use a slight molar excess (1-4%) of hydroxylamine relative to 4-hydroxyacetophenone. The amount of base should be carefully controlled; typically 1 to 3 moles of base per mole of hydroxylamine salt is sufficient for acceptable rates and yields.[1][3]
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature (e.g., refluxing for 30-60 minutes).[4][6]
Decomposition of Hydroxylamine Hydroxylamine is unstable in its free form.[1] It is generated in-situ from its salt. Ensure the base is added gradually, and avoid unnecessarily high temperatures for extended periods.
Problem: Product is Impure or Off-Color
Possible Cause Recommended Solution
Excess Base A large excess of base can react with 4-HAP, forming color bodies that contaminate the final product.[5] Adhere strictly to the recommended molar ratios of base to hydroxylamine.[1]
Inefficient Crystallization For optimal purity, allow the reaction mixture to cool slowly to room temperature with stirring, followed by further cooling in an ice bath to maximize the precipitation of the oxime.[4] Wash the filtered crystals with cold water to remove residual mother liquor.[4]
Impure Starting Materials Ensure the 4-hydroxyacetophenone starting material is of high purity (>98%). If necessary, recrystallize the starting material before use.[2]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions.

Table 1: Comparison of Oximation Methods and Reported Yields

MethodReagentsBaseSolventConditionsReported YieldReference
Hydroxylamine Phosphate4-HAP, Hydroxylamine PhosphateAmmonium HydroxideWaterReflux, 0.5 h92.6%[6]
Hydroxylamine Sulfate4-HAP, Hydroxylamine SulfateSodium HydroxideWaterReflux, 0.5 hHigh (unspecified)[4]
Ammoximation (TS-1 Cat.)4-HAP, NH₃, H₂O₂-THF80°C, 5 h35%[1]

Table 2: Effect of Solvent on Ammoximation Yield [1]

Solvent4-HAP Conversion (%)Oxime Selectivity (%)Yield (%)
Tetrahydrofuran (THF)526835
t-Butanol554123
Methanol663322
Water642214
Acetonitrile304814

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Hydroxylamine Phosphate[7]
  • Prepare a solution by adding 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g of hydroxylamine phosphate to 100 mL of water in a round-bottom flask.

  • Warm the mixture to 70°C to facilitate dissolution.

  • Slowly add 16.3 mL of 30% ammonium hydroxide to the solution.

  • Heat the mixture at reflux for 30 minutes.

  • Allow the solution to cool to room temperature, during which white crystals will form.

  • Filter the crystals, wash with a small amount of ice-cold water, and dry to obtain the final product.

Protocol 2: Synthesis Using Hydroxylamine Sulfate and NaOH[4]
  • Charge a 1-L round-bottom flask with 100 g (0.74 mol) of 4-hydroxyacetophenone, 46 g of sodium sulfate, 186 mL of a 29% hydroxylammonium sulfate solution, and 260 mL of water.

  • Heat the contents of the flask to approximately 80°C with stirring until all solids have dissolved.

  • Prepare a solution of 40 mL (0.76 mol) of 50% sodium hydroxide in 50 mL of water and place it in an addition funnel.

  • Add the sodium hydroxide solution dropwise to the reaction flask over a period of 15 minutes.

  • Once the addition is complete, heat the contents to reflux for 30 minutes.

  • Allow the mixture to cool slowly with stirring to 20°C to induce crystallization.

  • Filter the crystals, wash with 100 mL of ice water, and dry the solid product.

Visualized Workflows and Pathways

Reaction_Pathway Reactant1 4-Hydroxyacetophenone Product This compound Reactant1->Product Oximation Reactant2 Hydroxylamine (from NH2OH·HCl or (NH3OH)2SO4) Reactant2->Product Water - H2O Base + Base (e.g., NaOH, NH4OH) Experimental_Workflow A 1. Dissolve Reactants (4-HAP & Hydroxylamine Salt in Solvent) B 2. Add Base (Dropwise addition to control pH) A->B C 3. Heat Reaction (e.g., Reflux for 30-60 min) B->C D 4. Cool & Crystallize (Slow cooling to room temp, then ice bath) C->D E 5. Isolate Product (Filter and wash with cold water) D->E F 6. Dry Product (Yield & Purity Analysis) E->F Troubleshooting_Guide Start Low Yield or Impure Product Check_Purity Check Reactant Purity Start->Check_Purity Check_pH Check Reaction pH Check_Purity->Check_pH [Purity OK] Sol_Purity Recrystallize 4-HAP Check_Purity->Sol_Purity [Impure] Check_Molar_Ratio Check Molar Ratios (Base & Hydroxylamine) Check_pH->Check_Molar_Ratio [pH OK] Sol_pH Adjust pH to 4-5 Check_pH->Sol_pH [Incorrect] Check_Conditions Check Reaction Time & Temperature Check_Molar_Ratio->Check_Conditions [Ratios OK] Sol_Molar_Ratio Use slight excess of NH2OH. Avoid excess base. Check_Molar_Ratio->Sol_Molar_Ratio [Incorrect] Sol_Conditions Increase time/temp. Monitor with TLC. Check_Conditions->Sol_Conditions [Incomplete] End High Yield & Purity Achieved Check_Conditions->End [Conditions OK] Sol_Purity->Check_pH Sol_pH->Check_Molar_Ratio Sol_Molar_Ratio->Check_Conditions Sol_Conditions->End

References

Optimizing catalyst conditions for Beckmann rearrangement of 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to optimizing catalyst conditions for the Beckmann rearrangement of 4-Hydroxyacetophenone oxime, a critical transformation in the synthesis of N-acetyl-p-aminophenol (Acetaminophen).[1] This technical support center provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Beckmann rearrangement of this compound?

A1: The Beckmann rearrangement is a chemical reaction that converts an oxime into an amide.[2] In the case of this compound, the rearrangement yields N-acetyl-4-hydroxyaniline, commonly known as Acetaminophen or Paracetamol, a widely used analgesic and antipyretic drug.[1][3] This process is a key step in the Hoechst-Celanese process for Acetaminophen synthesis.[3]

Q2: What types of catalysts are typically used for this reaction?

A2: A wide range of acid catalysts can be used to promote the Beckmann rearrangement.[2] These include:

  • Homogeneous acids: Trifluoroacetic acid (TFA), sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.[1][3]

  • Heterogeneous solid acids: Zeolites (like H-beta), Amberlyst-15, and modified mesoporous materials like Zn-MCM-41 or H3PO4/Al-MCM-41.[1][4][5][6][7]

  • Other reagents: Thionyl chloride, phosphorus pentachloride, and cyanuric chloride can also facilitate the rearrangement.[2][8]

Q3: Why is solvent selection important for this reaction?

A3: The choice of solvent significantly influences the reaction's efficiency. Aprotic solvents with a high dielectric constant are often preferred for this transformation.[1][7] The solvent can affect the protonation of the oxime and the stability of intermediates in the reaction pathway.[6] For instance, in some systems, acetone has been identified as an optimal solvent.[7]

Q4: What are the main advantages of using a heterogeneous catalyst over a homogeneous one?

A4: The primary advantages of using heterogeneous catalysts, such as zeolites, are the ease of separation from the reaction mixture, which simplifies the workup procedure, and the potential for catalyst recycling and reuse.[6] This contrasts with homogeneous acid catalysts that often require neutralization steps, leading to the formation of undesired waste products.[1][9]

Troubleshooting Guide

Q5: My reaction yield is low. What are the potential causes and how can I improve it?

A5: Low yield can be attributed to several factors:

  • Cause 1: Inefficient Catalyst Activity. The chosen catalyst may not be active enough under the current reaction conditions.

    • Troubleshooting:

      • Increase the catalyst loading. For some systems, a higher catalyst-to-substrate ratio is necessary.[10]

      • Switch to a stronger acid catalyst or a different type of catalyst. For example, trifluoroacetic acid (TFA) has been shown to be a highly effective organocatalyst for this reaction, achieving nearly quantitative yields when the TFA/substrate ratio is greater than 3.[3][10]

      • Ensure the catalyst is properly activated. For solid catalysts, this may involve pre-activation at high temperatures to remove adsorbed water.[1]

  • Cause 2: Suboptimal Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.

    • Troubleshooting:

      • Gradually increase the reaction temperature and monitor the progress. For many systems, reflux temperatures are employed.[1]

      • Be aware that excessively high temperatures can promote side reactions like fragmentation.[8]

  • Cause 3: Presence of Water. Water can hydrolyze the oxime starting material or the nitrilium ion intermediate, leading back to the original ketone (4-Hydroxyacetophenone).[8][11]

    • Troubleshooting:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[11]

      • For solid catalysts, ensure they are properly dried and activated.[1]

Q6: I am observing significant amounts of the starting material, 4-Hydroxyacetophenone, in my product mixture. Why is this happening?

A6: The reappearance of the starting ketone is a clear indication of hydrolysis.[8]

  • Cause: The presence of water in the reaction medium, in combination with the acid catalyst, can lead to the hydrolysis of either the this compound or the key nitrilium ion intermediate formed during the rearrangement.[8][11]

    • Troubleshooting:

      • Strictly adhere to anhydrous conditions. Use high-purity, dry solvents.

      • If using a solid catalyst, ensure it is properly calcined or activated to remove moisture.[1]

Q7: My reaction is producing unexpected side products. What could they be and how can I minimize them?

A7: The primary side reaction to be aware of is Beckmann fragmentation.

  • Cause: Beckmann Fragmentation. This competing pathway involves the cleavage of the C-C bond alpha to the oxime, leading to a nitrile and a carbocation.[2][8] This is more likely with substrates that can form a stable carbocation.

    • Troubleshooting:

      • Lower the reaction temperature: Higher temperatures can favor fragmentation over rearrangement.[8]

      • Use a milder catalyst: Strongly acidic conditions can promote the formation of carbocations. Consider replacing strong acids with milder reagents like p-toluenesulfonyl chloride (TsCl) or thionyl chloride (SOCl₂).[8]

      • Solvent choice: The use of aprotic solvents may help minimize side reactions.[8]

Data Presentation

Table 1: Effect of Different Catalysts on the Beckmann Rearrangement of this compound

CatalystSolventTemperature (°C)Time (h)Conversion (%)Yield of Acetaminophen (%)Reference
Trifluoroacetic Acid (TFA)Acetonitrile801>99~98[10]
Zn-MCM-41AcetoneReflux19895[1]
H3PO4/Al-MCM-41 (30 wt%)AcetoneReflux19997[7]
Zeolite H-BetaAcetone572495.793.8[6]
Amberlyst-15Acetic AcidReflux2-66.7[5]

Table 2: Influence of Solvent on Reaction over Zn-MCM-41 Catalyst

SolventDielectric ConstantTemperature (°C)Time (h)Conversion (%)Yield of Acetaminophen (%)Reference
Acetone20.7Reflux (56)19895[1]
Methanol32.6Reflux (65)18580[1]
Ethanol24.3Reflux (78)17065[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of the oxime starting material.[3]

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • 4-Hydroxyacetophenone (0.15 mol)

    • Hydroxylamine hydrochloride (0.51 mol)

    • Sodium acetate (0.81 mol)

    • Water (170 mL)

  • Procedure:

    • Charge the flask with water, hydroxylamine hydrochloride, and sodium acetate.

    • Add the 4-Hydroxyacetophenone to the mixture.

    • Heat the reaction mixture to approximately 90°C (363 K) and maintain for 1 hour.

    • After 1 hour, cool the mixture.

    • Filter the resulting solid product.

    • Wash the solid with a cold, saturated solution of NaCl and NaHCO₃.

    • The purified oxime can be obtained by recrystallization.

Protocol 2: Beckmann Rearrangement using a Heterogeneous Catalyst (Zn-MCM-41)

This protocol is adapted from a procedure using a nano-ordered solid acid catalyst.[1]

  • Apparatus: A 50 mL two-necked, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a thermostated bath.

  • Reagents:

    • This compound (0.15 g, 1 mmol)

    • Zn-MCM-41 catalyst (0.1 g), pre-activated in air at 400°C.

    • Anhydrous Acetone (10 mL)

  • Procedure:

    • Suspend the pre-activated Zn-MCM-41 catalyst in a solution of this compound in acetone within the flask.

    • Heat the reaction mixture to reflux temperature (approx. 56°C for acetone) with continuous stirring.

    • Maintain the reaction for 1 hour.

    • After completion, cool the reaction mixture and filter to separate the catalyst.

    • The filtrate, containing the product, can be analyzed by GC or other appropriate analytical techniques. The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow start Start: Define Objective (High Yield of Acetaminophen) catalyst_selection Step 1: Catalyst Selection - Homogeneous (e.g., TFA) - Heterogeneous (e.g., Zeolite, MCM-41) start->catalyst_selection initial_screening Step 2: Initial Catalyst Screening (Small-scale reactions) catalyst_selection->initial_screening analysis1 Analyze Yield & Purity (e.g., by HPLC, GC) initial_screening->analysis1 troubleshoot1 Troubleshooting - Low Conversion? - Side Products? analysis1->troubleshoot1 Poor Results optimize_conditions Step 3: Optimization of Conditions (for best performing catalyst) analysis1->optimize_conditions Good Candidate(s) troubleshoot1->catalyst_selection Re-select Catalyst param_temp Vary Temperature optimize_conditions->param_temp param_time Vary Reaction Time optimize_conditions->param_time param_loading Vary Catalyst Loading optimize_conditions->param_loading analysis2 Analyze Yield & Purity param_temp->analysis2 param_time->analysis2 param_loading->analysis2 analysis2->optimize_conditions Iterate for Optimum final_protocol Step 4: Finalized Protocol analysis2->final_protocol Optimum Found end End: Optimized Process final_protocol->end

Caption: Workflow for optimizing catalyst conditions in Beckmann rearrangement.

References

Troubleshooting low conversion rates in 4-hydroxyacetophenone ammoximation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low conversion rates during the ammoximation of 4-hydroxyacetophenone.

Troubleshooting Guide: Low Conversion Rates

Low conversion of 4-hydroxyacetophenone (4-HAP) is a common issue in its ammoximation to 4-hydroxyacetophenone oxime. This guide addresses potential causes and provides systematic solutions to enhance reaction efficiency.

Issue: Conversion of 4-Hydroxyacetophenone is Lower Than Expected

Potential Cause 1: Catalyst Inactivity or Deactivation

  • Question: My conversion rate is low. Could the catalyst be the problem?

  • Answer: Yes, catalyst inactivity is a primary reason for low conversion rates. The most common catalysts for this reaction are titanium-containing molecular sieves, such as Titanium Silicalite-1 (TS-1).[1][2][3] Catalyst deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the feedstock can strongly chemisorb onto the active sites of the catalyst, blocking them.[4][5] Common poisons include sulfur and metal compounds.

    • Coking/Fouling: Carbonaceous residues, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[4][5][6] By-products like amines and polynitro-compounds can also deposit on and deactivate the catalyst.[7]

    • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst crystals to grow, leading to a loss of active surface area.[4]

    • Structural Changes: The presence of ammonia can lead to a loss of crystallinity in catalysts like TS-1.[6][8]

  • Troubleshooting Steps:

    • Feedstock Purity Check: Analyze your 4-hydroxyacetophenone, ammonia, and hydrogen peroxide for potential impurities. Implement a purification step if necessary.

    • Catalyst Regeneration: If coking or fouling is suspected, a regeneration cycle may restore activity. This typically involves filtering the catalyst, washing it with a solvent like ethanol, and then drying it under a vacuum.[6]

    • Optimize Reaction Temperature: Ensure the reaction is conducted within the optimal temperature range to avoid thermal degradation. Temperatures are generally between 25°C and 150°C, with a preferred range of 40°C to 120°C.[1][2]

    • Use a Guard Bed: To protect the main catalyst bed from poisons, a guard bed containing the same or a different catalytic material can be installed upstream to adsorb impurities.[5]

Potential Cause 2: Suboptimal Reaction Conditions

  • Question: I've checked my catalyst, but the conversion is still low. What other parameters should I investigate?

  • Answer: Reaction conditions play a critical role in the ammoximation of 4-HAP. Key parameters to optimize include reactant molar ratios, solvent, and temperature.

  • Troubleshooting Steps:

    • Adjust Reactant Molar Ratios:

      • Ammonia to 4-HAP Ratio: The molar ratio of ammonia to 4-HAP should generally be greater than 1:1, with ratios up to 20:1 being reported.[1][2]

      • Ammonia to Hydrogen Peroxide Ratio: A high ammonia to hydrogen peroxide molar ratio is favorable for selectivity towards the oxime.[1] Ratios can range from 4:1 to 20:1.[2]

    • Solvent Selection: The choice of solvent can significantly impact the solubility of 4-HAP and, consequently, the reaction rate. Using methanol or t-butanol as a solvent for ammonia has been shown to improve the conversion of 4-HAP compared to water.[1] Mixtures of an organic solvent and water are often used.[1][2]

    • Temperature Control: The reaction is exothermic. Ensure precise temperature control within the optimal range (40°C to 120°C) to maintain catalyst stability and reaction rate.[1][2]

Experimental Protocols

Detailed Methodology for 4-Hydroxyacetophenone Ammoximation

This protocol is a general guideline based on typical procedures found in the literature.[1][2]

  • Reactor Setup:

    • Charge a suitable reactor (e.g., a stainless-steel autoclave) with 4-hydroxyacetophenone, the catalyst (e.g., TS-1), and the chosen solvent (e.g., a mixture of t-butanol and water).

  • Reactant Addition:

    • Add the aqueous ammonia solution.

    • Slowly add hydrogen peroxide (e.g., 30 wt% solution) to the reaction mixture under controlled temperature.

  • Reaction Conditions:

    • Seal the reactor and heat to the desired temperature (e.g., 80°C) with constant stirring.

    • Maintain the reaction for the specified duration (e.g., 3-6 hours).

  • Product Work-up:

    • After the reaction, cool the reactor to room temperature.

    • Separate the catalyst by filtration.

    • The product, this compound, can be extracted from the reaction mixture using a suitable organic solvent (e.g., methylene dichloride or toluene).

    • The aqueous layer, containing excess ammonia, can potentially be recycled.[1]

Data Presentation

Table 1: Influence of Ammonia to Hydrogen Peroxide Molar Ratio on 4-HAP Conversion and Selectivity

CatalystNH₃:H₂O₂ Molar Ratio4-HAP Conversion (%)4-HAP Oxime Selectivity (%)
TS-14:15552
TS-120:150100

Data synthesized from patent literature.[1]

Table 2: Effect of Solvent on 4-HAP Oxime Yield

CatalystSolvent4-HAP Oxime Yield (%)
TS-1t-butanol/water25
TS-1methanol/water25
TS-1trifluoroethanol/water25
TS-1tetrahydrofuran/waterSlightly Increased
TS-1acetonitrile/waterLess Relevant
TS-1waterLess Relevant

Data synthesized from patent literature.[1]

Visualizations

Ammoximation_Pathway cluster_products Products 4-HAP 4-Hydroxyacetophenone Oxime This compound 4-HAP->Oxime Ammoximation NH3 Ammonia NH3->Oxime H2O2 Hydrogen Peroxide H2O2->Oxime Catalyst TS-1 Catalyst Catalyst->Oxime H2O Water Troubleshooting_Workflow start Low Conversion Rate check_catalyst Investigate Catalyst Activity start->check_catalyst check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Active resolve_catalyst Regenerate or Replace Catalyst check_catalyst->resolve_catalyst Inactive optimize_ratio Adjust Reactant Ratios check_conditions->optimize_ratio Ratios Suboptimal optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Solvent Issue optimize_temp Control Temperature check_conditions->optimize_temp Temp. Issue catalyst_ok Catalyst OK successful_conversion Improved Conversion resolve_catalyst->successful_conversion optimize_ratio->successful_conversion optimize_solvent->successful_conversion optimize_temp->successful_conversion

References

Technical Support Center: Purification of Crude 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-Hydroxyacetophenone?

The most common methods for purifying crude 4-Hydroxyacetophenone are recrystallization and column chromatography.[1][2] Recrystallization is often preferred for larger scales due to its efficiency and cost-effectiveness, while column chromatography is suitable for smaller sample quantities where high purity is critical.[3] A less common method involves distillation in the presence of an alkane solvent to remove hydrogen fluoride catalyst from the reaction product.[4][5]

Q2: What are the common impurities in crude 4-Hydroxyacetophenone?

Crude 4-Hydroxyacetophenone, typically synthesized via Fries rearrangement of phenyl acetate, often contains several impurities.[2][4] The most common impurities include:

  • Phenol: A starting material from the standard synthesis.[1][2] Commercial grade material can have a phenol content of 100 ppm to 1000 ppm.[2][3]

  • 2-Hydroxyacetophenone: An ortho-isomer byproduct of the Fries rearrangement.[4][6]

  • Phenyl acetate: Unreacted starting material.[4]

  • Color and Odor Impurities: These make the crude product unsuitable for applications in cosmetics or pharmaceuticals without purification.[1][3]

Q3: What are the key physical properties of pure 4-Hydroxyacetophenone?

Understanding the physical properties of 4-Hydroxyacetophenone is crucial for its handling and purification.

PropertyValueReferences
Appearance White to off-white crystalline solid.[7][8]
Melting Point 109-111 °C
Boiling Point 296 °C (at atmospheric pressure); 147-148 °C (at 3 mmHg)[9]
Solubility Soluble in polar solvents like ethanol and methanol.[7][10] Slightly soluble or practically insoluble in water.[8][10] Insoluble in nonpolar solvents like hexane.[7]

Q4: Why is purification of 4-Hydroxyacetophenone important for its applications?

Purification is critical because the crude commercial-grade material often has a strong odor, color, and high phenol content, making it unsuitable for its primary applications.[1][2] It is used as an intermediate in the synthesis of pharmaceuticals like Paracetamol and Atenolol, and as a component in cosmetics for its preservative properties.[1][2] These applications demand a highly pure, colorless, and odorless product.[3]

Experimental Protocols & Workflows

This section provides detailed methodologies for the most common purification techniques.

Workflow for Purification of 4-Hydroxyacetophenone

G Crude Crude 4-Hydroxyacetophenone Dissolution Dissolve in Appropriate Solvent System Crude->Dissolution Treatment Decolorize with Activated Carbon (Optional) Dissolution->Treatment Filtration1 Hot Filtration to Remove Impurities/Carbon Treatment->Filtration1 Crystallization Cool Slowly to Induce Crystallization Filtration1->Crystallization Filtration2 Collect Crystals (Filtration/Centrifugation) Crystallization->Filtration2 Washing Wash with Cold Solvent Filtration2->Washing Drying Dry Under Vacuum Washing->Drying Pure Pure Crystalline 4-Hydroxyacetophenone Drying->Pure

Caption: General experimental workflow for the purification of 4-Hydroxyacetophenone.

Protocol 1: Recrystallization from Ethanol/Water Mixture

This method is highly effective for achieving high purity on a laboratory or industrial scale.[1]

Methodology:

  • Dissolution: Mix 100 kg of crude 4-hydroxyacetophenone with 300 kg of a 28 wt. % ethanol-in-water solution.[1][3]

  • Heating: Heat the mixture to 78°C and reflux for 30 minutes to ensure complete dissolution.[1][3]

  • Decolorization: Lower the temperature to 65°C and add 2 kg of activated carbon to the solution. Stir the mixture for 30 minutes to remove color and odor impurities.[1][3]

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Slowly cool the filtrate to 5°C to induce the crystallization of pure 4-hydroxyacetophenone.[1][3]

  • Collection: Collect the crystallized product by centrifugation or filtration.[1]

  • Washing (Optional Second Recrystallization): For higher purity, the wet product can be redissolved in a fresh 28 wt. % ethanol/water mixture (e.g., 315 kg), heated to 70°C to obtain a clear solution, and then recrystallized again by cooling to 5°C.[1][3]

  • Final Wash: Wash the collected crystals with a small amount of the cold ethanol/water solvent mixture.[3]

  • Drying: Dry the final product under vacuum (e.g., 0.07-0.08 MPa) at approximately 75°C for 4 to 20 hours to obtain a white, crystalline solid.[1][2]

Protocol 2: Recrystallization from Dimethyl Carbonate/Cyclohexane

This protocol offers an alternative solvent system that can yield a highly pure product.[1]

Methodology:

  • Dissolution: Mix 100 kg of crude 4-hydroxyacetophenone with 200 kg of a 67 wt. % dimethyl carbonate-in-cyclohexane solution.[1][3]

  • Heating: Heat the mixture to 75°C and reflux for 30 minutes.[1][3]

  • Decolorization: Cool the solution to 70°C, add 2 kg of activated carbon, and stir for 30 minutes.[1][3]

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Slowly cool the filtrate to 10°C to induce crystallization.[1][3]

  • Collection: Collect the wet, crystallized product (approx. 80 kg) via centrifugation.[1][3]

  • Washing: Wash the collected crystals with a small amount of the cold dimethyl carbonate/cyclohexane solvent mixture.[1]

  • Drying: Dry the product in a rotary evaporator under vacuum (0.07-0.08 MPa) at 75°C for about 4 hours to yield the final white, crystalline product.[1]

Data Summary: Comparison of Recrystallization Methods
ParameterMethod 1: Ethanol/WaterMethod 2: Dimethyl Carbonate/Cyclohexane
Solvent System 28 wt. % Ethanol in Water67 wt. % Dimethyl Carbonate in Cyclohexane
Crude:Solvent Ratio (w/w) 1 : 31 : 2
Dissolution Temp. 78°C (Reflux)75°C (Reflux)
Crystallization Temp. 5°C10°C
Final Purity > 99.9%> 99.9%
Final Yield (from crude) ~80% (after single crystallization)~60-80%
References [1][3][1][3]
Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-Hydroxyacetophenone.

G Start Problem Encountered During Purification P1 Low Crystal Yield Start->P1 P2 Product is Colored (Yellow/Brown) Start->P2 P3 Oily Precipitate Forms Start->P3 P4 Product has Strong Odor Start->P4 S1_1 Cause: Too much solvent used, reducing supersaturation. P1->S1_1 S1_2 Cause: Cooling was too rapid, preventing full crystallization. P1->S1_2 S2_1 Cause: Insufficient activated carbon treatment. P2->S2_1 S2_2 Cause: Residual impurities not removed. P2->S2_2 S3_1 Cause: High level of impurities lowering the melting point. P3->S3_1 S3_2 Cause: Solution is too concentrated or cooled too quickly. P3->S3_2 S4_1 Cause: Trapped solvent or residual phenol impurity. P4->S4_1 S1_3 Solution: Concentrate filtrate and recool. Optimize solvent volume. S1_1->S1_3 S1_2->S1_3 S2_3 Solution: Repeat recrystallization with activated carbon step. Ensure hot filtration is efficient. S2_1->S2_3 S2_2->S2_3 S3_3 Solution: Dilute slightly, reheat to dissolve, and cool very slowly. Consider pre-purification if crude is very impure. S3_1->S3_3 S3_2->S3_3 S4_2 Solution: Dry product thoroughly under vacuum. Perform a second recrystallization for higher purity. S4_1->S4_2

Caption: Troubleshooting logic for common purification issues.

Q: My final product yield is very low after recrystallization. What went wrong?

A: Low yield can result from several factors:

  • Excess Solvent: Using too much solvent for recrystallization will keep more of your product dissolved in the mother liquor even after cooling. Try reducing the amount of solvent or evaporating some of it from the filtrate and re-cooling to recover more product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: The cooling process may have been too short or the final temperature not low enough. Allow for sufficient time at the target low temperature (e.g., 5-10°C) for crystallization to complete.[1][3]

Q: The purified 4-Hydroxyacetophenone is still yellow or off-white. How can I get a pure white product?

A: A persistent color indicates the presence of impurities.

  • Ineffective Decolorization: The amount of activated carbon used may have been insufficient, or the treatment time too short. It is recommended to use 0.5 to 5 wt. % of an adsorbent like activated carbon relative to the total weight of the mixture.[2]

  • Re-crystallize: A second recrystallization, including the activated carbon step, is often necessary to remove stubborn color impurities and achieve a high-purity, white crystalline product.[1]

Q: Instead of crystals, an oil precipitated from my solution. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, which depresses the melting point of the mixture.

  • Adjust Cooling: Reheat the mixture to redissolve the oil and then allow it to cool much more slowly. Seeding the solution with a pure crystal of 4-Hydroxyacetophenone can help initiate proper crystallization.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then proceed with slow cooling.

Q: My final product has a noticeable phenolic odor. How can I remove it?

A: A phenolic odor is a clear sign of residual phenol impurity.[1][2]

  • Improve Purification: A single recrystallization may not be sufficient to remove all phenol. A second recrystallization is highly recommended.

  • Thorough Drying: Ensure the product is completely dry, as trapped solvent can retain odors. Drying under vacuum at an elevated temperature (e.g., 75°C) is effective.[1]

References

Overcoming challenges in the crystallization of 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Hydroxyacetophenone oxime.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Failure to Crystallize (Oiling Out) 1. High level of impurities: Residual 4-hydroxyacetophenone, hydroxylamine, or side-products from the synthesis can inhibit crystal nucleation and growth.2. Inappropriate solvent system: The solvent may be too good, keeping the oxime fully dissolved even at low temperatures.3. Supersaturation level is too high: Rapid cooling or excessive solvent evaporation can lead to the formation of an amorphous oil instead of crystals.1. Purify the crude product: Consider a pre-purification step such as column chromatography or washing with a solvent in which the impurities are soluble but the product is not.2. Solvent selection: Use a solvent system where the oxime has moderate solubility at high temperatures and low solubility at room temperature or below. Ethanol, methanol, and mixtures of ethyl acetate and a non-polar solvent like hexane are good starting points. Water can also be used, but solubility is limited.3. Control the cooling rate: Employ a slow and controlled cooling process to allow for orderly crystal growth. Seeding the solution with a small crystal of the desired product can also induce crystallization.
Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals) 1. Rapid crystallization: Fast cooling or high levels of supersaturation can lead to the formation of small, poorly formed crystals.2. Presence of impurities: Certain impurities can alter the crystal habit, leading to the formation of needles or agglomerates.3. Inadequate agitation: Insufficient stirring can result in localized high supersaturation and uncontrolled crystal growth.1. Optimize cooling profile: Implement a slower cooling rate, potentially with holding periods at intermediate temperatures, to encourage the growth of larger, more well-defined crystals.2. Solvent system modification: The addition of a co-solvent can sometimes modify the crystal habit. Experiment with different solvent mixtures.3. Controlled agitation: Ensure consistent and gentle agitation throughout the crystallization process to maintain a homogenous solution.
Low Yield 1. Incomplete crystallization: A significant amount of the product may remain in the mother liquor due to its residual solubility.2. Suboptimal solvent choice: The solvent may have too high of a solvating power for the oxime at the final crystallization temperature.3. Losses during isolation: Product may be lost during filtration and washing steps.1. Optimize final temperature: Cool the crystallization mixture to a lower temperature to maximize product precipitation.2. Anti-solvent addition: Consider the controlled addition of an anti-solvent (a solvent in which the oxime is poorly soluble) to the crystallization mixture to induce further precipitation.3. Washing solvent: Wash the isolated crystals with a cold, non-solubilizing solvent to minimize product loss.
Discolored Crystals (Off-white or Yellow) 1. Presence of colored impurities: Impurities from the starting materials or formed during the synthesis can be incorporated into the crystal lattice.2. Degradation of the product: The oxime may be unstable under the crystallization conditions, particularly at elevated temperatures or in the presence of acidic or basic impurities.1. Activated carbon treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before crystallization.2. Control pH and temperature: Ensure the pH of the solution is near neutral during the work-up and crystallization. Avoid prolonged exposure to high temperatures. The oximation reaction rate is optimal around pH 4-5, but the stability of the oxime is better under neutral conditions.
Inconsistent Crystal Form (Polymorphism) 1. Polymorphism of the compound: 4-Hydroxyacetophenone is known to exhibit polymorphism, and its oxime derivative may also exist in different crystalline forms.2. Variations in crystallization conditions: Different solvents, cooling rates, and levels of supersaturation can lead to the formation of different polymorphs.1. Controlled crystallization protocol: Strictly control all crystallization parameters, including solvent, temperature profile, and agitation, to ensure consistent production of the desired polymorph.2. Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that specific form.3. Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the oxime has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data and general principles, good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are effective for recrystallization, often yielding high purity crystals.

  • Esters: Ethyl acetate can be used, sometimes in combination with a non-polar co-solvent like hexane to reduce solubility upon cooling.

  • Water: While the oxime is synthesized in aqueous media, its solubility in water is limited, which can be advantageous for precipitation but may require larger solvent volumes for recrystallization.

  • Other polar aprotic solvents: The oxime is reported to be soluble in DMSO, but this is generally not a preferred solvent for crystallization due to its high boiling point.

A systematic solvent screening is recommended to identify the optimal system for your specific purity and yield requirements.

Q2: How can I remove colored impurities from my this compound product?

A2: Colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon. Dissolve the oxime in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight), stir for a short period (e.g., 15-30 minutes), and then filter the hot solution through a pad of celite or a suitable filter to remove the carbon before allowing the solution to cool and crystallize.

Q3: My product is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation or the presence of impurities that inhibit crystallization. To address this, you can try:

  • Slowing the cooling rate: A slower, more controlled cooling process gives the molecules more time to arrange themselves into a crystal lattice.

  • Using a more dilute solution: Reducing the initial concentration of the oxime in the solvent can prevent the system from reaching the supersaturation level where oiling out occurs.

  • Seeding: Adding a small crystal of pure this compound to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that may be leading to oiling out.

  • Changing the solvent system: The use of a different solvent or a mixture of solvents may favor crystallization over oiling out.

Q4: Does the pH of the solution matter during crystallization?

A4: Yes, the pH can be an important factor. The synthesis of oximes is pH-dependent, with an optimal rate typically in the slightly acidic range (pH 4-5). However, oximes can be susceptible to hydrolysis under acidic conditions. Therefore, for crystallization, it is generally advisable to work with a solution that is near neutral to ensure the stability of the this compound. If the crude product is acidic or basic from the synthesis, a neutralization step during the work-up, prior to crystallization, is recommended.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is in the range of 142-144 °C. A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point often suggests the presence of impurities.

Data Presentation

Table 1: Solubility of 4-Hydroxyacetophenone and its Oxime in Various Solvents (Qualitative)

Compound Solvent Solubility Reference/Notes
4-HydroxyacetophenoneEthanolSolubleTypically soluble in polar solvents due to hydrogen bonding.[1]
MethanolSoluble[1]
HexaneLow solubility[1]
WaterLow solubilityRecrystallization from water is possible but requires large volumes.
This compound EthanolSolubleUsed for recrystallization to achieve high purity.
MethanolSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
WaterSparingly SolubleOften crystallized from aqueous reaction mixtures.
DMSOSoluble[2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). Start with a small volume of solvent and add more as needed to achieve complete dissolution at or near the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at an elevated temperature (below the boiling point).

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel containing a small plug of cotton or a filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath or a refrigerator for a period of time (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 4-HAP Oxime solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved decolorize Add Activated Carbon (Optional) dissolved->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_rt Cool to Room Temp. hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Crystallization Issue no_xtal No Crystals / Oiling Out start->no_xtal poor_xtal Poor Crystal Quality start->poor_xtal low_yield Low Yield start->low_yield cause_impurity Impurities Present no_xtal->cause_impurity cause_solvent Incorrect Solvent no_xtal->cause_solvent cause_supersat High Supersaturation no_xtal->cause_supersat poor_xtal->cause_impurity cause_cooling Rapid Cooling poor_xtal->cause_cooling low_yield->cause_solvent sol_purify Purify Crude Material cause_impurity->sol_purify sol_solvent Change Solvent System cause_solvent->sol_solvent sol_cooling Optimize Cooling Rate cause_cooling->sol_cooling cause_supersat->sol_cooling sol_seed Seed the Solution cause_supersat->sol_seed

References

Preventing side reactions in 4-Hydroxyacetophenone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Hydroxyacetophenone Oxime, with a focus on preventing and mitigating side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal pH: The reaction rate is highly pH-dependent. 3. Hydrolysis of Hydroxylamine: Decomposition of the reagent before it can react. 4. Side Reactions: Formation of byproducts such as the Beckmann rearrangement product or hydroquinone.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. Typical reaction times range from 30 minutes to several hours at temperatures between 70-80°C. 2. Control pH: Maintain a slightly acidic to neutral pH (around 4-7) for optimal oximation. The addition of a base to neutralize the hydroxylamine salt should be done carefully to avoid strongly basic conditions. 3. Use Fresh Reagents: Utilize fresh hydroxylamine hydrochloride or sulfate and prepare solutions just before use. 4. Control Reaction Conditions: See specific entries below for minimizing side reactions.
Product Contamination with Unreacted 4-Hydroxyacetophenone 1. Insufficient Hydroxylamine: Molar ratio of hydroxylamine to the ketone is too low. 2. Short Reaction Time: The reaction has not gone to completion.1. Adjust Stoichiometry: Use a slight molar excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. 2. Increase Reaction Time: Monitor the disappearance of the starting material by TLC or HPLC and continue the reaction until it is fully consumed.
Formation of N-(4-hydroxyphenyl)acetamide (Beckmann Rearrangement Product) 1. Acidic Conditions: Strong acids or high temperatures can catalyze the Beckmann rearrangement of the initially formed oxime.[1][2] 2. Prolonged Reaction Time at High Temperature: Even under neutral or slightly basic conditions, prolonged heating can promote rearrangement.1. Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions. If using hydroxylamine hydrochloride, carefully neutralize with a base like sodium hydroxide or ammonium hydroxide. 2. Control Temperature and Time: Use the lowest effective temperature and shortest possible reaction time to achieve full conversion without promoting the rearrangement.
Presence of Hydroquinone as a Byproduct Dakin Reaction: Under alkaline conditions, 4-Hydroxyacetophenone can undergo oxidation to form hydroquinone.[2]Avoid Strongly Basic Conditions: Carefully control the addition of base during the neutralization of hydroxylamine hydrochloride. Maintain a pH below 8.
Formation of E/Z Isomers The oxime can exist as a mixture of E and Z geometric isomers. The ratio can be influenced by reaction and work-up conditions.[3][4]For many applications, a mixture of isomers is acceptable. If a specific isomer is required, separation can be achieved by chromatography. The isomeric ratio can sometimes be influenced by the choice of solvent and the pH of the crystallization step.
Discolored Product (Yellow or Brown) 1. Oxidation of Phenolic Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at high pH and in the presence of air. 2. Impurities in Starting Materials: Use of impure 4-hydroxyacetophenone can lead to colored byproducts.1. Work under Inert Atmosphere: If color is a significant issue, consider running the reaction under a nitrogen or argon atmosphere. 2. Use Purified Starting Material: Ensure the 4-hydroxyacetophenone is of high purity. Recrystallization of the starting material may be necessary. 3. Recrystallize Final Product: Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the oximation reaction is typically in the slightly acidic to neutral range (pH 4-7). The reaction rate decreases significantly at both high and low pH. When using hydroxylamine hydrochloride, a base is added to liberate the free hydroxylamine. Careful control of the amount of base is crucial to maintain the optimal pH and avoid side reactions like the Dakin reaction which occurs under more alkaline conditions.

Q2: How can I minimize the formation of the Beckmann rearrangement product?

A2: The Beckmann rearrangement is catalyzed by acid and heat.[1][2] To minimize its formation, you should:

  • Avoid acidic conditions: If using hydroxylamine hydrochloride, carefully neutralize it to a pH that is not strongly acidic.

  • Control the temperature: Use the lowest temperature that allows for a reasonable reaction rate (typically 70-80°C).

  • Limit the reaction time: Monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.

Q3: My final product is a mixture of E/Z isomers. How can I obtain a single isomer?

A3: The formation of both E and Z isomers is common for unsymmetrical ketoximes.[3][4] The ratio of these isomers can be influenced by the reaction conditions. If a single isomer is required for your application, you will likely need to perform a separation, typically by column chromatography. In some cases, specific crystallization conditions can favor the precipitation of one isomer.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities include:

  • Unreacted 4-hydroxyacetophenone

  • N-(4-hydroxyphenyl)acetamide (from Beckmann rearrangement)

  • Hydroquinone (from the Dakin reaction)

  • The undesired E/Z isomer of the oxime

These impurities can be detected and quantified using techniques like HPLC and NMR spectroscopy.

Q5: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?

A5: Yes, hydroxylamine sulfate is also commonly used.[5] Keep in mind that for each mole of hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄), two moles of base will be required to neutralize the sulfuric acid and liberate the two moles of hydroxylamine.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Characteristics

Molar Ratio (Base:Hydroxylamine)Molar Ratio (Hydroxylamine:4-HAP)Product ColorNotes
~1:1 (slight deficiency of base)>1:1 (slight excess of hydroxylamine)White to off-whiteOptimal for minimizing color formation and ensuring complete reaction.[5]
>1:1 (excess base)>1:1 (slight excess of hydroxylamine)Yellow to brownExcess base can lead to the formation of colored impurities, likely due to the Dakin reaction and oxidation.[5]
<1:1 (excess hydroxylamine salt)>1:1 (slight excess of hydroxylamine)White, but may have lower yieldIncomplete neutralization of the hydroxylamine salt can lead to a lower concentration of free hydroxylamine, slowing down the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Reactions

This protocol is designed to maximize the yield and purity of this compound by controlling the pH and temperature.

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4-hydroxyacetophenone in 100 mL of a 1:1 ethanol/water mixture.

  • In a separate beaker, dissolve a 1.2 molar equivalent of hydroxylamine hydrochloride in 50 mL of water.

  • Gently heat the 4-hydroxyacetophenone solution to 70-75°C with stirring.

  • Slowly add the hydroxylamine hydrochloride solution to the reaction flask.

  • Carefully add a 1.0 molar equivalent (relative to hydroxylamine hydrochloride) of sodium hydroxide or ammonium hydroxide solution dropwise to the reaction mixture to maintain a pH between 6 and 7. Monitor the pH using a pH meter or pH paper.

  • Maintain the reaction mixture at 70-75°C and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the white crystalline product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualizations

Reaction_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone_Oxime 4-Hydroxyacetophenone_Oxime 4-Hydroxyacetophenone->4-Hydroxyacetophenone_Oxime + Hydroxylamine (pH 4-7, 70-80°C) Hydroxylamine Hydroxylamine Hydroxylamine->4-Hydroxyacetophenone_Oxime Side_Products Side_Products 4-Hydroxyacetophenone_Oxime->Side_Products Undesired Pathways Beckmann_Product Beckmann_Product Side_Products->Beckmann_Product Acid/Heat Hydroquinone Hydroquinone Side_Products->Hydroquinone High pH Unreacted_Starting_Material Unreacted_Starting_Material Side_Products->Unreacted_Starting_Material Incomplete Reaction

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_reaction Yes beckmann Beckmann Product? (Check NMR/MS) check_purity->beckmann Yes end Pure Product, High Yield check_purity->end No incomplete_reaction->check_purity No optimize_conditions Optimize Time/Temp/pH incomplete_reaction->optimize_conditions Yes optimize_conditions->start control_acid_heat Control Acidity and Temperature beckmann->control_acid_heat Yes hydroquinone Hydroquinone Present? (Check HPLC) beckmann->hydroquinone No control_acid_heat->start control_ph Maintain pH < 8 hydroquinone->control_ph Yes hydroquinone->end No control_ph->start

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

References

Technical Support Center: Optimizing Solvent Choice for Liquid Phase Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, optimizing the Beckmann rearrangement is a critical step for the efficient synthesis of amides and lactams. The choice of solvent is a paramount parameter influencing the reaction's success, affecting rates, yields, and byproduct formation.[1] This guide provides troubleshooting advice, frequently asked questions, quantitative data, and detailed protocols to address challenges related to solvent effects in the liquid phase Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the efficiency of the Beckmann rearrangement?

Solvent polarity is a critical factor. Polar solvents can facilitate the rearrangement by stabilizing charged intermediates, such as the key nitrilium ion.[1] However, the ideal polarity is highly dependent on the specific substrate and catalyst. Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are often preferred as they can solvate cationic species without interfering through hydrogen bonding.[1] When using solid acid catalysts, a solvent choice that balances competitive adsorption between the solvent and the substrate on the catalyst surface is crucial for success.[2]

Q2: What are common side reactions related to solvent choice, and how can they be minimized?

The most common side reactions are Beckmann fragmentation and hydrolysis.

  • Beckmann Fragmentation: This occurs when the migrating group can form a stable carbocation, leading to the formation of a nitrile and a carbocation instead of the desired amide.[3][4][5]

    • Minimization: Careful selection of the promoting reagent and solvent is key.[3] Aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are commonly used with sulfonate ester intermediates to minimize side reactions.[5][6][7]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the oxime starting material or the nitrilium ion intermediate back to the original ketone.[5]

    • Minimization: Using anhydrous (dry) solvents is crucial. Aprotic solvents are generally less likely to cause hydrolysis.[1]

Q3: Can the solvent actively participate in the reaction mechanism?

Yes. Computational studies suggest that some solvents can actively participate in the rate-determining step of the rearrangement.[8] For instance, a solvent molecule may assist in the 1,2-H-shift, significantly accelerating the migration.[8] This highlights that the solvent is not always an inert medium but can be an active component of the reaction pathway.

Q4: Are there "green" or solvent-free options for this rearrangement?

Yes, significant research is focused on more environmentally benign conditions.

  • Ionic Liquids (ILs): ILs are considered green solvents due to their low volatility, which allows for easier product separation and potential recycling of the solvent/catalyst system. They often promote the reaction under milder conditions.[9]

  • Water: An eco-friendly approach using nanomicelles has been developed to facilitate the reaction in water under mild conditions, achieving high yields for compounds like paracetamol and ε-caprolam.[10]

  • Solvent-Free Conditions: The reaction can be promoted by naturally occurring organic acids (e.g., citric, tartaric acid) or through mechanochemistry (ball milling), completely eliminating the need for a solvent.[11][12]

Troubleshooting Guide

Problem EncounteredPossible Solvent-Related CauseSuggested Solution
Low or No Conversion Poor solubility of reactants: The oxime or catalyst is not sufficiently soluble at the reaction temperature.Select a solvent that provides good solubility for all reaction components. Acetonitrile is often a good starting point.[13][14]
Solvent interference: The solvent may be quenching reactive intermediates or competing with the substrate for catalyst active sites.[2]Switch to a less coordinating or non-polar solvent. For solid-acid catalysts, a non-polar solvent may reduce competitive adsorption and improve results.[2]
Low Selectivity / High Byproduct Formation Beckmann fragmentation is dominant: The solvent may not be optimal for suppressing the formation of a stable carbocation intermediate.[5]Use milder activating agents (e.g., tosyl chloride) in aprotic solvents like DCM or toluene to favor the rearrangement pathway.[5][7]
Hydrolysis to ketone: The solvent contains water, or is protic, leading to hydrolysis of the oxime or key intermediates.[5]Ensure the use of anhydrous solvents. Switch from protic to aprotic solvents.
Reaction Stalls or Gives Unexpected Products Specific solvent inhibition: Some polar aprotic solvents can have unexpected inhibitory effects. For example, DMSO has been observed to halt the rearrangement, leading only to hydrolysis.[15]If using solvents like DMF or DMSO with poor results, switch to another aprotic solvent such as acetonitrile or benzonitrile.[15]
Catalyst Deactivation Solvent poisoning: The solvent may be strongly binding to and deactivating the catalyst's active sites.Choose a solvent that is known to be compatible with your specific catalyst system (e.g., Lewis acid, Brønsted acid, solid acid).
Data Presentation: Solvent Effects on Rearrangement

The following tables summarize the effect of different solvents on the efficiency of the Beckmann rearrangement for specific substrates.

Table 1: Effect of Solvent on the Rearrangement of Acetophenone Oxime Reaction Conditions: Acetophenone oxime (1 mmol), Hg(II) complex catalyst (5 mol%), 80 °C, 12 h.[14]

SolventYield of N-phenylacetamide (%)
Acetonitrile 96
1,4-Dioxane52
Acetone43
Tetrahydrofuran (THF)31
TolueneTrace
Dimethyl Sulfoxide (DMSO)Trace
Dimethylformamide (DMF)Trace
WaterNo reaction

Table 2: Effect of Solvent on the Rearrangement of Cyclohexanone Oxime Reaction Conditions: Cyclohexanone oxime, Trifluoroacetic acid (TFA) catalyst, 363 K.[15]

SolventInitial Rate (mol L⁻¹ s⁻¹)Selectivity to ε-caprolactam (%)
Acetonitrile (ACN) 2.8 x 10⁻⁴99
Propionitrile2.5 x 10⁻⁴99
Benzonitrile1.8 x 10⁻⁴95
Dichloromethane1.6 x 10⁻⁴99
Nitromethane3.5 x 10⁻⁴99
Dimethylformamide (DMF)1.0 x 10⁻⁴50 (Reaction stops)
Dimethyl Sulfoxide (DMSO)-0 (Only hydrolysis occurs)

Experimental Protocols

General Protocol for Liquid-Phase Rearrangement in an Aprotic Solvent

This protocol provides a general method for testing various solvents in the liquid-phase Beckmann rearrangement of a ketoxime using a catalyst.

Materials:

  • Ketoxime (e.g., Acetophenone oxime, Cyclohexanone oxime) (1 mmol)

  • Catalyst (e.g., Cyanuric chloride, Lewis acid, solid acid) (1-5 mol%)

  • Anhydrous solvents to be tested (e.g., Acetonitrile, Dichloromethane, Toluene) (5 mL)

  • Round-bottom flasks or reaction vials

  • Stirring mechanism (magnetic stirrer)

  • Heating mechanism (oil bath)

  • Standard work-up reagents (water, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • Preparation: In a series of oven-dried reaction vessels, place the ketoxime (1 mmol) and the chosen catalyst (e.g., 5 mol%).

  • Solvent Addition: To each vessel, add 5 mL of a different anhydrous solvent to be tested.[1]

  • Reaction Execution: Stir the mixtures at a constant temperature (e.g., 80 °C) and monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Work-up: Once the reaction is complete (or after a set time), cool the mixture to room temperature and quench the reaction by adding deionized water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the substrate conversion and product yield.[1]

Visualizations

Logical Workflow for Solvent Selection

The following diagram outlines a systematic approach to selecting an optimal solvent for the Beckmann rearrangement.

Solvent_Selection_Workflow start Define Reaction Goals (High Yield, High Selectivity, Green Process) catalyst_type Identify Catalyst System (Brønsted Acid, Lewis Acid, Solid Acid, etc.) start->catalyst_type substrate_props Analyze Substrate Properties (Polarity, Sterics, Stability of α-carbocation) catalyst_type->substrate_props initial_choice Initial Solvent Choice substrate_props->initial_choice aprotic_polar Polar Aprotic (e.g., Acetonitrile, DMF) Good for stabilizing intermediates. initial_choice->aprotic_polar General Purpose aprotic_nonpolar Aprotic Non-Polar (e.g., Toluene, DCM) Good for minimizing side reactions. initial_choice->aprotic_nonpolar Fragmentation Prone green_solvent Green Solvents (e.g., Ionic Liquids, Water with Surfactant) For sustainable processes. initial_choice->green_solvent Green Chemistry Goal experiment Run Small-Scale Test Reactions aprotic_polar->experiment aprotic_nonpolar->experiment green_solvent->experiment analysis Analyze Outcome (Conversion, Selectivity, Byproducts) experiment->analysis optimize Optimize Conditions (Temperature, Concentration) analysis->optimize Minor Issues success Optimized Process analysis->success Goals Met troubleshoot Troubleshoot Issues (Refer to Guide) analysis->troubleshoot Major Issues optimize->experiment troubleshoot->initial_choice

Caption: A decision workflow for the systematic selection of a solvent.

Relationship Between Solvent Properties and Reaction Outcomes

This diagram illustrates how key solvent properties can influence the results of the Beckmann rearrangement.

Solvent_Properties_Effect solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity coordination Coordinating Ability solvent->coordination viscosity Viscosity / Purity solvent->viscosity rate Reaction Rate polarity->rate Influences intermediate stability selectivity Selectivity (Amide vs. Byproducts) polarity->selectivity Affects fragmentation pathway proticity->selectivity Protic solvents can cause hydrolysis coordination->rate Can inhibit catalyst workup Work-up / Separation viscosity->workup Impacts ease of product isolation yield Overall Yield rate->yield selectivity->yield

Caption: Interplay between solvent properties and key reaction metrics.

References

How to recycle mother liquor in 4-Hydroxyacetophenone oxime preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyacetophenone oxime, with a specific focus on the recycling of the mother liquor.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound, particularly when implementing mother liquor recycling protocols.

Problem Potential Cause Recommended Solution
Discolored Product (e.g., dark gray, off-white) Incorrect molar ratio of reactants, particularly the base (caustic). An excess of base can lead to the formation of color impurities.[1][2]Carefully control the molar ratio of the base to 4-hydroxyacetophenone and hydroxylamine. A slight molar excess of caustic to 4-hydroxyacetophenone and a slight molar deficiency of caustic to hydroxylamine has been shown to produce a white crystalline product.[2]
Low Yield Incomplete reaction or significant product loss in the mother liquor.Implement a mother liquor recycling protocol to recover dissolved product. Up to 50% of the mother liquor can be recycled, which is particularly effective when using a 30% hydroxylamine sulfate (HAS) solution.[1]
Decreased Product Purity with Recycling Accumulation of impurities in the recycled mother liquor. These impurities can co-precipitate with the desired product.[3]Monitor the purity of the product from each cycle. It may be necessary to limit the number of recycle cycles or implement a purification step for the mother liquor. Crystallization may proceed more slowly in the presence of higher impurity concentrations.[3]
Crystallization Issues Changes in the composition of the mother liquor due to recycling can affect crystallization kinetics.[3]Optimize the cooling and stirring profile during crystallization. The optimal crystallization temperature and cooling time may change with each recycle.[3]
Environmental and Disposal Concerns Generation of a large volume of mother liquor containing byproducts like ammonium sulfate.Recycling the mother liquor reduces the volume of the waste stream. The concentration of byproducts like ammonium sulfate can increase in the recycled liquor, potentially making its recovery for other uses (e.g., as a fertilizer) more economically viable.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of recycling the mother liquor in this compound preparation?

A1: The primary benefits are increased product yield by recovering dissolved oxime and a reduction in the volume of the waste stream, which minimizes disposal problems and associated environmental and economic costs.[1]

Q2: How does the molar ratio of reactants affect the quality of the this compound?

A2: The molar ratio of reactants is critical for obtaining a product of acceptable color.[1][2] An excess of base can lead to the formation of a discolored (e.g., dark gray) product, while carefully controlling the stoichiometry can yield a white crystalline product.[1]

Q3: What is the optimal pH for the oximation reaction?

A3: The rate of the oximation reaction is highest at a pH of about 4-5. The reaction rate decreases as the pH is either raised or lowered.[1]

Q4: How many times can the mother liquor be recycled?

A4: The provided protocols demonstrate successful recycling for up to 5 cycles.[1][2] However, it is important to monitor product purity, as impurities can build up in the mother liquor with each cycle.[3][4]

Q5: What is the typical composition of the mother liquor?

A5: In a single pass operation using hydroxylamine sulfate (HAS) and a caustic base, the mother liquor contains about 8 wt.% of ammonium sulfate.[1][2] With recycling, the concentration of ammonium sulfate can increase to about 15 wt.%.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound with Mother Liquor Recycle (Optimized for White Product)

This protocol is adapted from a patented process designed to produce a white crystalline 4-HAP oxime.[2]

Materials:

  • 4-Hydroxyacetophenone (4-HAP)

  • Sodium sulfate

  • 29% Hydroxylammonium sulfate (HAS) solution

  • 50% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • To a 1-L round bottom flask, add 100 g (0.74 mol) of 4-HAP, 46 g of sodium sulfate, 186 mL (0.39 mol) of 29% HAS solution, and 260 mL of water.

  • Heat and stir the contents of the flask until all solids dissolve (approximately 80°C).

  • In an addition funnel, place 40 mL (0.76 mol) of 50% NaOH solution and 50 mL of water.

  • Add the caustic solution dropwise to the reaction mixture over a 15-minute period.

  • Reflux the contents for 30 minutes.

  • Allow the mixture to cool slowly to 20°C with stirring to induce crystallization.

  • Filter the crystals and wash them with 100 mL of ice water.

  • Combine the mother liquor and the wash water and save for recycling.

  • Dry the solid product on a rotary evaporator at 60°C.

  • For the subsequent cycle, the saved mother liquor is used as part of the initial reaction solvent. This scheme was repeated for a total of 5 cycles, yielding 105.7 g of a white crystalline product on the fifth cycle.[1]

Protocol 2: Comparative Preparation with Excess Caustic (Resulting in a Darker Product)

This protocol illustrates the effect of using a higher molar ratio of caustic, which results in a discolored product.[2]

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • In an addition funnel, place 47 mL (0.89 mol) of 50% NaOH solution and 50 mL of water.

  • Add the caustic solution dropwise to the reaction mixture over a 15-minute period.

  • Follow steps 5 through 9 from Protocol 1.

  • This procedure, when repeated for 5 cycles, resulted in 102.6 g of a dark gray crystalline product on the fifth cycle, with a dark orange mother liquor.[1]

Quantitative Data Summary

Parameter Optimized Protocol (White Product) Excess Caustic Protocol (Dark Product) Reference
4-HAP Input 100 g (0.74 mol)100 g (0.74 mol)[2]
50% NaOH Volume 40 mL (0.76 mol)47 mL (0.89 mol)[2]
Molar Ratio (NaOH:4-HAP) ~1.03~1.20[2]
Yield (after 5 cycles) 105.7 g102.6 g[1]
Product Color WhiteDark Gray[1]
Mother Liquor Color Straw YellowDark Orange[1]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_recycle Recycle Loop reactants Reactants (4-HAP, HAS, Water) reaction_vessel Reaction at 80°C reactants->reaction_vessel base_addition Dropwise Base Addition reaction_vessel->base_addition reflux Reflux for 30 min base_addition->reflux crystallization Cool to 20°C & Crystallize reflux->crystallization filtration Filter Crystals crystallization->filtration washing Wash with Ice Water filtration->washing combine_liquors Combine Mother Liquor & Wash Water filtration->combine_liquors Mother Liquor drying Dry Product at 60°C washing->drying washing->combine_liquors product Final Product (4-HAP Oxime) drying->product recycle_stream Recycle to Reaction Stage combine_liquors->recycle_stream recycle_stream->reactants

Caption: Experimental workflow for this compound synthesis with mother liquor recycling.

logical_relationship cluster_inputs Process Inputs cluster_process Core Process cluster_outputs Process Outputs reactants Reactants (4-HAP, HAS, Base) synthesis Oximation Reaction reactants->synthesis mother_liquor Recycled Mother Liquor mother_liquor->synthesis crystallization Crystallization synthesis->crystallization product 4-HAP Oxime Product crystallization->product waste Mother Liquor (for recycle/disposal) crystallization->waste waste->mother_liquor Recycle

Caption: Logical relationship of inputs, processes, and outputs in the recycling strategy.

References

Adjusting pH and temperature for optimal oxime formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of pH and temperature for successful oxime formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of oxime formation?

A1: Oxime formation is a two-step process that begins with the nucleophilic addition of hydroxylamine to a carbonyl compound (aldehyde or ketone) to form a tetrahedral intermediate called a hemiaminal.[1] This is followed by an acid-catalyzed dehydration (elimination of a water molecule) to yield the final oxime product.[1][2]

Q2: Why is pH a critical parameter in oxime formation?

A2: The pH of the reaction medium is crucial because it controls a delicate balance in the reaction mechanism.[3] The dehydration of the hemiaminal intermediate is acid-catalyzed; therefore, acidic conditions are required.[1][4] However, if the solution is too acidic (typically below pH 3), the hydroxylamine nucleophile becomes protonated, which reduces its nucleophilicity and slows down or prevents the initial addition step.[1][4] Consequently, the reaction is fastest when the acidity strikes a balance between rapid dehydration and maintaining a sufficient concentration of the unprotonated, reactive nucleophile.[1]

Q3: What is the generally accepted optimal pH for uncatalyzed oxime formation?

A3: For most uncatalyzed oxime and hydrazone formation reactions, a slightly acidic pH of approximately 4.5 is considered advantageous.[1][5] Some sources suggest an optimal range of pH 4-6.[6]

Q4: Can oxime formation be performed at neutral pH?

A4: Yes, while the reaction is often slow at a neutral pH (pH 7), it is frequently required for biological applications.[1][5] To achieve efficient ligation at neutral pH, catalysts such as aniline and its derivatives are often employed to significantly increase the reaction rate.[5][7][8][9]

Q5: How does temperature influence the rate and yield of oxime formation?

A5: Gently increasing the reaction temperature can overcome the activation energy barrier and increase the reaction rate.[3] However, excessive heat can be detrimental, leading to the degradation of the hydroxylamine starting material or the oxime product.[3][10] In some cases, very high temperatures (e.g., 140-170°C) can promote side reactions like the Beckmann rearrangement.[11][12]

Troubleshooting Guide

Problem: My oxime formation reaction has a very low yield.

Potential Cause Troubleshooting & Optimization Steps
Suboptimal pH The pH is critical. For uncatalyzed reactions, the optimal range is typically pH 4-5.[5] If the reaction must be run at neutral pH, the rate is significantly slower, which can result in low yields within a practical timeframe.[5] Solution: Adjust the pH to ~4.5 using a suitable buffer. If physiological conditions are required, introduce a catalyst like aniline.[1][8]
Incomplete Reaction The reaction may not have reached completion. This can be due to reduced nucleophilicity of the hydroxylamine or steric hindrance from the carbonyl compound.[3][12] Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[3] Gentle heating (e.g., 40-60°C) can also help drive the reaction to completion, but be cautious of product degradation.[3][10]
Impure Starting Materials Impurities in the aldehyde/ketone (e.g., oxidation to carboxylic acids) or degradation of the hydroxylamine reagent can lead to side reactions and lower the yield.[12] Solution: Use fresh, high-purity hydroxylamine.[12] If necessary, distill liquid aldehydes prior to use to remove impurities.[12]
Low Reactant Concentration The kinetics of oxime ligation are concentration-dependent.[5] If the reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion. Solution: Increase the concentration of the reactants if possible.

Problem: I am observing significant side product formation.

Potential Cause Troubleshooting & Optimization Steps
Incorrect pH Strongly acidic conditions can lead to the hydrolysis of the formed oxime back to the starting materials.[3] Solution: Carefully control and maintain the pH within the optimal 4-6 range. Avoid strongly acidic environments.
High Temperature Elevated temperatures can sometimes cause aldoximes to dehydrate, forming nitriles.[13] For certain substrates, very high temperatures (140-170°C) can induce the Beckmann rearrangement, converting the oxime into an amide.[2][11][12] Solution: Maintain a moderate temperature (e.g., room temperature to 60°C) and monitor the reaction closely.[3] Avoid excessive heating unless a specific rearrangement is desired.
Presence of Water For some reactions, such as the Beckmann rearrangement which can occur as a side reaction, excess water can hydrolyze intermediates.[14] Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[14]

Quantitative Data on Reaction Conditions

The optimal conditions for oxime formation can vary significantly based on the specific substrates and whether a catalyst is used. The following table summarizes conditions reported in various studies.

Carbonyl TypepH RangeTemperature Range (°C)CatalystSolvent(s)Key Observations & Yields
Aldehydes & Ketones~4.5Room Temp - RefluxNoneEthanol, WaterGeneral optimal pH for uncatalyzed reactions.[1]
Aldehydes & Ketones3-7 (Aldehydes) 6-12 (Ketones)20-120 (Aldehydes) 50-130 (Ketones)NoneWaterOptimal conditions can depend on whether the substrate is an aldehyde or a ketone.[10]
Aldehydes & Ketones7.0Room TempAnilineAqueous BufferAniline can increase reaction rates up to 40-fold at neutral pH.[1]
Aldehydes & Ketones4.5Room TempAnilineAqueous BufferAniline can increase reaction rates up to 400-fold at acidic pH.[1]
Aldehydes & KetonesNeutralRoom TempBi₂O₃Solvent-free (Grinding)An efficient and environmentally friendly method yielding pure oximes in 60-98% yield.[11]
Aldehydes~10~60K₂CO₃ (base)Water/EthanolUltrasound irradiation can lead to excellent yields in very short reaction times (2 min).[15]

Experimental Protocols & Visualized Workflows

A logical workflow is crucial for optimizing oxime formation. The following diagram illustrates a typical experimental approach.

G cluster_prep 1. Preparation cluster_screen 2. Initial Screening cluster_monitor 3. Monitoring & Analysis cluster_optimize 4. Optimization & Scale-up A Select & Purify Carbonyl and Hydroxylamine Reagents B Set up parallel reactions: - Vary pH (e.g., 4.0, 5.5, 7.0) - Vary Temperature (e.g., 25°C, 50°C) A->B C If pH 7 is required, include catalyst screen (e.g., no catalyst vs. aniline) B->C D Monitor reaction progress over time using TLC/LC-MS C->D E Identify optimal (pH, Temp, Catalyst) combination for best rate/yield D->E F Refine optimal conditions (e.g., concentration, time) E->F Proceed with best condition G Perform scale-up reaction under optimized conditions F->G H Purify and Characterize Final Oxime Product G->H

Caption: Workflow for optimizing pH and temperature in oxime formation.

The relationship between pH, temperature, and the outcome of the reaction is summarized in the diagram below.

G A Oxime Formation (Rate & Yield) B pH B->A D Optimal (pH 4-6) (Uncatalyzed) B->D E Too Acidic (pH < 3) B->E F Neutral/Basic (pH > 7) B->F C Temperature C->A G Moderate Heat (e.g., 40-60°C) C->G H Excessive Heat (e.g., >100°C) C->H D->A Increases Rate I Protonated Nucleophile (Slows/Stops Reaction) E->I J Slow Dehydration (Slows Reaction) F->J G->A Increases Rate K Degradation & Side Reactions (e.g., Beckmann) H->K I->A Decreases Rate J->A Decreases Rate K->A Decreases Yield

Caption: Influence of pH and temperature on oxime formation outcomes.

Protocol 1: Classical Oximation of an Aldehyde

This protocol describes a general method for synthesizing an aldoxime using hydroxylamine hydrochloride with a base in an alcohol solvent.[16]

  • Reagents & Setup:

    • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 mmol) in ethanol (10 mL).

    • In a separate container, prepare a solution of hydroxylamine hydrochloride (1.2 mmol) in a minimal amount of water.

    • Prepare a solution of a weak base, such as sodium acetate or pyridine (1.5 mmol), in ethanol.

  • Reaction:

    • Add the hydroxylamine hydrochloride solution to the stirred aldehyde solution at room temperature.

    • Slowly add the base to the reaction mixture. The optimal pH should be around 4-6.

    • Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-4 hours.[16]

  • Monitoring:

    • Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC).[3] Use a suitable eluent system (e.g., ethyl acetate/hexane). Visualize spots under UV light. The reaction is complete when the aldehyde spot is no longer visible.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[17]

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

    • If necessary, purify the product by recrystallization or silica gel column chromatography.[3]

Protocol 2: Solvent-Free Oximation using Grindstone Chemistry

This protocol provides a rapid, efficient, and environmentally friendly method for synthesizing oximes from aldehydes or ketones at room temperature.[11]

  • Reagents & Setup:

    • Place the carbonyl compound (aldehyde or ketone, 1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol) or a base like anhydrous sodium carbonate (1.5 mmol) in a mortar.[11][12]

  • Reaction:

    • Grind the mixture thoroughly with a pestle at room temperature. The reaction is typically very fast, often completing within 2-10 minutes.[12] The friction from grinding provides the energy to drive the reaction.

  • Monitoring:

    • Pause grinding briefly to take a small sample for TLC analysis to confirm the consumption of the starting material.

  • Workup & Purification:

    • Upon completion, add water (10 mL) to the mortar.[12]

    • If the oxime product precipitates as a solid, filter the mixture, wash the solid with water, and dry under a high vacuum to obtain the pure product.[11][12]

    • If the product is not a solid, add an organic solvent like ethyl acetate (2 x 10 mL) to the mortar, filter to remove the inorganic solids, and then evaporate the solvent to isolate the oxime.[11]

References

Validation & Comparative

Validating the Structure of 4-Hydroxyacetophenone Oxime: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of 4-Hydroxyacetophenone oxime utilizing ¹H-NMR and ¹³C-NMR spectroscopy. We present experimental data for this compound alongside its precursor, 4-Hydroxyacetophenone, and related analogues, Acetophenone oxime and 4-Methoxyacetophenone oxime, to offer a comprehensive reference for structural verification.

Comparative Analysis of ¹H-NMR and ¹³C-NMR Data

The structural elucidation of this compound is achieved by comparing its experimental NMR spectra with the spectra of its parent ketone and structurally similar oximes. The following tables summarize the key chemical shifts, providing a clear benchmark for validation.

Table 1: ¹H-NMR Chemical Shift Data (ppm)

Compound NameAromatic Protons (ortho to C=NOH/C=O)Aromatic Protons (meta to C=NOH/C=O)-OH (Phenolic)-NOH (Oxime)-CH₃ (Acetyl/Imino)-OCH₃
This compound ~7.50 (d)~6.80 (d)~9.70 (s)~10.50 (s)~2.20 (s)-
4-Hydroxyacetophenone7.91 (d)6.92 (d)9.95 (s)-2.52 (s)-
Acetophenone oxime7.65 (d)7.35 (m)-11.24 (s)2.15 (s)-
4-Methoxyacetophenone oxime7.55 (d)6.90 (d)-~10.40 (s)~2.18 (s)3.78 (s)

Table 2: ¹³C-NMR Chemical Shift Data (ppm)

Compound NameC=NOH / C=OC-OH / C-OCH₃C (ipso to C=NOH/C=O)C (ortho)C (meta)-CH₃-OCH₃
This compound ~155.0~157.0~128.0~127.5~115.5~12.0-
4-Hydroxyacetophenone196.9161.8130.3131.9115.426.3-
Acetophenone oxime~156.0-~137.0~126.0~128.5~12.5-
4-Methoxyacetophenone oxime~154.5~159.0~129.0~127.0~114.0~12.2~55.0

Experimental Protocols

Synthesis of this compound

A solution of 4-hydroxyacetophenone (1 equivalent) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents). The mixture is refluxed for 1-2 hours and monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water. The crude product is filtered, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

NMR Spectroscopic Analysis

Sample Preparation: Approximately 10-20 mg of the analyte (this compound, its precursor, or analogues) was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H-NMR Spectroscopy: The ¹H-NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling was applied to simplify the spectra.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation start 4-Hydroxyacetophenone synthesis Oximation Reaction start->synthesis reagents Hydroxylamine HCl, NaOH reagents->synthesis product This compound synthesis->product nmr_acq 1H & 13C NMR Acquisition product->nmr_acq data_proc Data Processing nmr_acq->data_proc spec_interp Spectral Interpretation data_proc->spec_interp comparison Compare with Alternatives spec_interp->comparison validation Structure Validated? comparison->validation G Key Structural Features and NMR Shifts of this compound struct This compound HO- Aromatic Ring C=NOH -CH₃ HNMR ¹H-NMR (ppm) ~9.7 (s) ~6.8-7.5 (d) ~10.5 (s) ~2.2 (s) struct:f1->HNMR:f1 struct:f2->HNMR:f2 struct:f3->HNMR:f3 struct:f4->HNMR:f4 CNMR ¹³C-NMR (ppm) ~157.0 ~115-128 ~155.0 ~12.0 struct:f1->CNMR:f1 struct:f2->CNMR:f2 struct:f3->CNMR:f3 struct:f4->CNMR:f4

Comparative study of different catalysts for 4-Hydroxyacetophenone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Hydroxyacetophenone oxime is a critical step in the production of various pharmaceuticals, most notably as a precursor to N-acetyl-p-aminophenol (Paracetamol). The efficiency of this oximation reaction is highly dependent on the catalyst and reaction conditions employed. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound is a crucial factor that influences yield, reaction time, and environmental impact. This section provides a quantitative comparison of various catalytic systems based on reported experimental data.

Catalyst/MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium Hydroxide4-Hydroxyacetophenone, Hydroxylamine PhosphateWaterReflux (100)0.592.6[1]
Titanium Silicalite-1 (TS-1)4-Hydroxyacetophenone, NH₃, H₂O₂t-Butanol/Water80525[2]
Titanium Silicalite-1 (TS-1)4-Hydroxyacetophenone, NH₃, H₂O₂Methanol/Water80525[2]
Titanium Silicalite-1 (TS-1)4-Hydroxyacetophenone, NH₃, H₂O₂Trifluoroethanol/Water80525[2]
Titanium Silicalite-1 (TS-1)4-Hydroxyacetophenone, NH₃, H₂O₂Tetrahydrofuran/Water805>25[2]
Potassium Hydroxide4-Hydroxyacetophenone, Hydroxylamine HydrochlorideNot specifiedRefluxNot specifiedModerate to Good[3][4]
Nano Fe₃O₄Ketones, NH₂OH·HClSolvent-free70-80Not specifiedHigh to Excellent[5]
Oxalic AcidKetones, NH₂OH·HClAcetonitrileReflux0.9-1.590-95[6]
Basic Alumina, CaO, TiO₂/SO₄²⁻Carbonyl compounds, HydroxylamineSolvent-free (Microwave)Not specifiedNot specifiedEfficient[7]

Note: The data for nano Fe₃O₄, oxalic acid, and the solvent-free microwave methods are for general ketone oximation and are included to suggest potential alternative catalysts for 4-Hydroxyacetophenone. Direct comparative data for these catalysts in the synthesis of this compound is not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for key methods of this compound synthesis.

Protocol 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide[1]
  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (65.6 mmol) of hydroxylamine phosphate in 100 mL of water at 70°C.

  • Addition of Base: To the resulting solution, add 16.3 mL of 30% ammonium hydroxide.

  • Reflux: Heat the mixture at reflux for 30 minutes.

  • Crystallization and Isolation: Cool the reaction mixture to induce the formation of white crystals.

  • Filtration and Drying: Collect the crystals by filtration, wash with cold water, and dry to obtain this compound. The reported yield is 21.0 g (92.6%).

Protocol 2: Catalytic Synthesis using Titanium Silicalite-1 (TS-1)[2]
  • Catalyst and Reagents: In a batch reactor, place 0.3 g of TS-1 catalyst, 1.36 g (10 mmol) of 4-hydroxyacetophenone, 1.1 g (10 mmol) of 30 wt% hydrogen peroxide in water, and 2.7 g (40 mmol) of 25 wt% ammonia in water.

  • Solvent Addition: Add 4 mL of the desired organic solvent (e.g., t-butanol, methanol, tetrahydrofuran).

  • Reaction Conditions: Heat the mixture at 80°C for 5 hours with stirring.

  • Product Analysis: After the reaction, cool the mixture, separate the catalyst, and analyze the liquid phase to determine the conversion of 4-hydroxyacetophenone and the yield of this compound.

Protocol 3: Synthesis using Hydroxylamine Hydrochloride and Potassium Hydroxide[3][4]
  • Reactant Preparation: Prepare a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide.

  • Reaction: Add the 4-hydroxyacetophenone to the prepared solution.

  • Reflux: Heat the reaction mixture under reflux.

  • Isolation: After the reaction is complete, cool the mixture and isolate the solid product. The reported yields are moderate to good.

Experimental Workflow and Logical Relationships

The general process for the synthesis of this compound from 4-Hydroxyacetophenone can be visualized as a straightforward workflow.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Vessel Reaction 4-Hydroxyacetophenone->Reaction_Vessel Oximation_Agent Oximation Agent (e.g., Hydroxylamine) Oximation_Agent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Time Time Time->Reaction_Vessel Product_Isolation Product Isolation (Crystallization, Filtration) Reaction_Vessel->Product_Isolation Final_Product This compound Product_Isolation->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency and environmental footprint. The conventional method using ammonium hydroxide provides a high yield in a short reaction time but may involve the handling of corrosive reagents.[1] Catalytic systems based on titanium silicalite-1 offer a greener alternative by utilizing hydrogen peroxide as an oxidant, although the reported yields are lower under the specified conditions.[2] Other catalysts, such as nano Fe₃O₄ and oxalic acid, have shown high efficacy in general oximation reactions and present promising avenues for further investigation in the context of 4-Hydroxyacetophenone synthesis.[5][6] The selection of an optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as yield, cost, safety, and environmental considerations. Further research into optimizing the reaction conditions for these alternative catalysts could lead to more efficient and sustainable routes for the production of this important pharmaceutical intermediate.

References

A Comparative Guide to 4-Hydroxyacetophenone Oxime and Other Acetophenone Oximes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate intermediates is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. Acetophenone oximes, a class of organic compounds derived from acetophenones, serve as versatile precursors in various synthetic applications, including the production of pharmaceuticals and bioactive molecules.[1][2] Among these, 4-Hydroxyacetophenone oxime holds a position of particular significance, primarily due to its role as a key intermediate in the industrial synthesis of N-acetyl-p-aminophenol, widely known as Paracetamol or Acetaminophen.[3][4]

This guide provides an objective comparison of this compound with other substituted acetophenone oximes, focusing on their synthesis, performance in subsequent reactions, and biological relevance, supported by experimental data from scientific literature.

General Synthesis of Acetophenone Oximes

The most common method for synthesizing acetophenone oximes involves the condensation reaction of a substituted acetophenone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[5][6] The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acetophenone, followed by dehydration to form the C=N oxime bond.

The general workflow for this synthesis is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up Acetophenone Substituted Acetophenone Reflux Reflux in Solvent (e.g., Water/Ethanol) Acetophenone->Reflux Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reflux Base Base (e.g., KOH, NaOH) Base->Reflux Cooling Cooling & Precipitation in Ice-Water Reflux->Cooling Reaction Completion Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Acetophenone Oxime Product Recrystallization->Product

Caption: General workflow for the synthesis of acetophenone oximes.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of various acetophenone oximes.

Protocol 1: General Synthesis of Acetophenone Oximes[1]

This protocol is applicable for synthesizing 4-hydroxy-, 4-methyl-, 4-amino-, and 4-nitroacetophenone oximes.

  • A mixture of the corresponding acetophenone derivative and a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide is prepared.

  • The reaction mixture is heated under reflux for 30 to 45 minutes.

  • After reflux, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into a beaker containing ice-water (100 cm³) to precipitate the product.

  • The precipitated acetophenone oxime is filtered, washed with cold water (3 x 10 cm³), and air-dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as diethyl ether.

Protocol 2: Synthesis of this compound for Paracetamol Production[4]

This protocol is optimized for producing the precursor for Beckmann rearrangement.

  • A 50 mL two-necked, round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer.

  • 0.15 g (1 mmol) of 4-hydroxyacetophenone is dissolved in 10 mL of a suitable solvent (e.g., ethanol).

  • An equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 1 hour.

  • Upon completion, the mixture is filtered and the product is purified by crystallization to achieve high purity (>99.8%).

Comparative Synthesis Data

The choice of substituent on the phenyl ring of acetophenone can influence reaction outcomes. The following table summarizes the synthesis of several acetophenone oximes under similar reaction conditions, highlighting differences in yield and physical properties.

Starting AcetophenoneBaseReaction ConditionsYield (%)M.p. (°C)Isomer(s) FormedReference
AcetophenoneKOHReflux, 30-45 minModerate59E/Z Mixture (8:1)[1][7][8]
4-MethylacetophenoneKOHReflux, 30-45 minGood82-84Single Isomer[1][5]
4-Hydroxyacetophenone KOHReflux, 30-45 minGood145-147Single Isomer[1][5]
4-AminoacetophenoneKOHReflux, 30-45 minGood150-152Single Isomer[1][5]
4-NitroacetophenoneKOHReflux, 30-45 minModerate170-172Single Isomer[1][5]

Note: "Moderate" and "Good" yield descriptions are taken from the source literature. Specific percentages were not always provided.

An interesting observation is the formation of geometric isomers. Unsubstituted acetophenone oxime forms a mixture of E and Z isomers, whereas the para-substituted derivatives, including this compound, yield a single isomer.[1][5][8] This stereoselectivity can be an advantage in synthesis, simplifying purification and characterization.

Key Application: this compound in Paracetamol Synthesis

The primary industrial application that distinguishes this compound from its counterparts is its role in a modern synthesis route for Paracetamol.[3] This two-step process involves the initial oximation of 4-hydroxyacetophenone, followed by a Beckmann rearrangement of the resulting oxime.

G cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement Start 4-Hydroxyacetophenone Intermediate 4-Hydroxyacetophenone Oxime Start->Intermediate Condensation Reagent1 NH2OH·HCl, Base Reagent1->Intermediate FinalProduct Paracetamol (Acetaminophen) Intermediate->FinalProduct Rearrangement Reagent2 Acid Catalyst (e.g., Zn-MCM-41, Cyanuric Chloride) Reagent2->FinalProduct

Caption: Synthetic pathway from 4-Hydroxyacetophenone to Paracetamol.

This route is considered innovative compared to the traditional method of acetylating 4-aminophenol.[4] The Beckmann rearrangement can be catalyzed by various acids, with studies exploring catalysts like nano-ordered Zn-MCM-41 to achieve high yields (87% isolated yield) and selectivity under specific conditions (aprotic polar solvent like acetone).[4]

Comparison of Biological Activity

Beyond their roles as synthetic intermediates, acetophenone oximes and their derivatives have been investigated for direct biological activities. A comparative study on the antifungal properties of various acetophenone oximes and their terphthaloyl esters against Aspergillus niger provides valuable performance data.

Compound% Inhibition at 30 ppmReference
Acetophenone oxime~40%[1]
4-Methylacetophenone oxime64%[1]
This compound ~40%[1]
Clotrimazole (Reference)~63%[1]
Daktarin (Reference)~68%[1]

In this specific antifungal screen, 4-methylacetophenone oxime demonstrated higher activity than both the unsubstituted and the 4-hydroxy-substituted oximes.[1] Interestingly, the conversion of these oximes to their terphthaloyl esters significantly enhanced the antifungal activity in some cases, with the ester of 4-methylacetophenone oxime reaching 100% inhibition.[1] This suggests that while this compound is a critical pharmaceutical precursor, other derivatives may be more promising as leads for direct therapeutic applications like antifungals.

Conclusion

The comparison between this compound and other acetophenone oximes reveals distinct advantages depending on the synthetic goal.

  • For Pharmaceutical Synthesis: this compound is the standout precursor, specifically for the production of Paracetamol via the Beckmann rearrangement. Its synthesis from 4-hydroxyacetophenone is efficient and, like other para-substituted analogues, yields a single isomer, simplifying subsequent steps.

  • For Direct Biological Applications: Other derivatives, such as 4-methylacetophenone oxime, have shown superior performance in certain biological assays, such as antifungal screening.[1] This highlights the importance of substituent effects on the molecule's bioactivity.

References

A Comparative Guide to Using 4-Hydroxyacetophenone Oxime as an Analytical Standard for Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. This guide provides a comprehensive comparison of 4-Hydroxyacetophenone oxime, also known as Paracetamol Impurity G, as an analytical standard for impurity testing against other common paracetamol impurities. The following sections detail the performance characteristics, experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical standard for your research needs.

Introduction to Paracetamol Impurities and the Role of Analytical Standards

Paracetamol (Acetaminophen) is a widely used over-the-counter analgesic and antipyretic. During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have identified and set limits for these impurities. Accurate quantification of these impurities is crucial, and this is achieved using well-characterized analytical standards.

This compound (Paracetamol Impurity G) is a known process impurity of paracetamol. This guide evaluates its utility as an analytical standard and compares it with other critical paracetamol impurities that are also used as standards.

Comparison of Analytical Standards for Paracetamol Impurity Testing

The selection of an appropriate analytical standard is critical for the accuracy and reliability of impurity testing. This section compares the performance of this compound with other key paracetamol impurities for which quantitative data is available.

Analytical StandardImpurity DesignationPurityLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound Paracetamol Impurity G >90% (HPLC)[1]Data Not AvailableData Not AvailableData Not Available
p-Aminophenol Paracetamol Impurity K CRM, ISO 17034 & ISO/IEC 17025>0.9991 ng/mL (LC-MS/MS)[2]1 ng/mL (LC-MS/MS)[2]
p-Chloroacetanilide Paracetamol Impurity J EP Reference Standard>0.99Data Not Available0.125 µg/mL (HPLC)[3]
p-Nitrophenol Paracetamol Impurity F USP Reference Standard>0.99Data Not AvailableData Not Available

Note: While a specific Certificate of Analysis for this compound confirms its identity and purity, detailed public data on its linearity, LOD, and LOQ as an analytical standard is limited.[1] The data for p-Aminophenol and p-Chloroacetanilide are derived from studies validating HPLC methods for paracetamol impurity profiling.[2][3]

Experimental Protocols

This section provides a detailed High-Performance Liquid Chromatography (HPLC) methodology that can be adapted for the quantification of paracetamol impurities using this compound or other impurity standards.

High-Performance Liquid Chromatography (HPLC) Method for Paracetamol Impurity Profiling

This method is based on established protocols for the separation of paracetamol and its related substances.[4][5]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of water, methanol, and formic acid (70:30:0.15, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analytical standard (e.g., this compound) in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the paracetamol drug substance or product in the mobile phase to achieve a suitable concentration for analysis.

4. System Suitability:

  • Inject the standard solution multiple times to ensure the system is operating correctly.

  • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of the impurity in the sample solution using the linear regression equation from the calibration curve.

Visualizing the Workflow

To better understand the logical flow of impurity analysis using an analytical standard, the following diagrams are provided.

Experimental_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (e.g., this compound) HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solution (Paracetamol Drug Substance/Product) Sample_Prep->HPLC_Analysis System_Suitability System Suitability Test HPLC_Analysis->System_Suitability Verify Performance Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Standard Data Quantification Quantify Impurities HPLC_Analysis->Quantification Sample Data System_Suitability->HPLC_Analysis Proceed if criteria met Calibration_Curve->Quantification

Figure 1. Experimental workflow for impurity analysis.

Signaling_Pathway cluster_synthesis Paracetamol Synthesis & Degradation cluster_impurities Potential Impurities Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Impurity_J p-Chloroacetanilide (Impurity J) Starting_Materials->Impurity_J From starting material Paracetamol Paracetamol (API) Intermediates->Paracetamol Impurity_G This compound (Impurity G) Intermediates->Impurity_G Process-related Other_Impurities Other Impurities Intermediates->Other_Impurities Degradation Degradation Paracetamol->Degradation Impurity_K p-Aminophenol (Impurity K) Degradation->Impurity_K Degradant Degradation->Other_Impurities

Figure 2. Origin of key paracetamol impurities.

Conclusion

This compound (Paracetamol Impurity G) serves as a crucial analytical standard for the quality control of paracetamol. While comprehensive public data on its performance characteristics like LOD and LOQ are not as readily available as for some other paracetamol impurities, its availability as a characterized reference material from reputable suppliers makes it a viable option for impurity testing.

For method development and validation, it is recommended to compare its performance against other well-characterized standards such as p-Aminophenol (Impurity K) and p-Chloroacetanilide (Impurity J). The provided experimental protocol offers a solid foundation for developing a robust HPLC method for the quantification of these and other related substances in paracetamol, ensuring the safety and efficacy of the final drug product. Researchers should perform in-house validation to establish the specific performance characteristics of this compound as an analytical standard within their own laboratory settings.

References

A Comparative Analysis of the Biological Activities of 4-Hydroxyacetophenone and its Oxime Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of 4-Hydroxyacetophenone and its derivative, 4-Hydroxyacetophenone oxime. This report synthesizes available data on their antioxidant, anti-inflammatory, and enzyme inhibitory properties, providing a framework for future research and development.

Introduction

4-Hydroxyacetophenone, a naturally occurring phenolic compound found in various plants, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and skin-whitening effects. Its structural modification into this compound presents an intriguing avenue for exploring altered or enhanced biological potential. This guide provides a comparative overview of the known biological activities of these two compounds, supported by experimental data and methodologies, to aid researchers in the fields of pharmacology and drug discovery.

Comparative Biological Activity

While direct comparative studies between 4-Hydroxyacetophenone and its oxime are limited, this guide consolidates independent findings to offer a preliminary assessment of their respective biological profiles.

Biological Activity4-HydroxyacetophenoneThis compound
Antioxidant Activity Possesses notable free radical scavenging properties.Data on antioxidant activity is not readily available in the reviewed literature.
Anti-inflammatory Activity Demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators.Implied anti-inflammatory potential due to its classification as a potential COX-2 inhibitor, though specific data is limited.
Enzyme Inhibition A known inhibitor of tyrosinase, an enzyme involved in melanin production. It is also a potent xanthine oxidase inhibitor.Identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

In-Depth Analysis of Biological Activities

Anti-inflammatory Properties

4-Hydroxyacetophenone has been shown to exert its anti-inflammatory effects through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).

This compound is primarily recognized as an impurity of Acetaminophen (Paracetamol) and is suggested to be a potent inhibitor of COX-2.[1] The selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) as it mediates the production of prostaglandins that cause pain and inflammation. However, detailed studies quantifying the COX-2 inhibitory potency of this compound are not extensively available.

Enzyme Inhibition

4-Hydroxyacetophenone is a well-documented inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action makes it a valuable ingredient in cosmetic formulations aimed at skin lightening and treating hyperpigmentation.

The inhibitory potential of This compound on other enzymes is an area that warrants further investigation. While its potential as a COX-2 inhibitor is noted, its effects on other enzymes, including tyrosinase, have not been thoroughly investigated in comparative studies. Research on other oxime derivatives has indicated potential for tyrosinase inhibition, suggesting that the this compound may also possess this activity.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in the evaluation of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (4-Hydroxyacetophenone and this compound) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test compound solution is mixed with a volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., a fluorometric probe that detects prostaglandin G2).

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compounds (4-Hydroxyacetophenone and this compound) or a known COX-2 inhibitor (e.g., celecoxib) in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured over time using a fluorometric plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to the uninhibited enzyme control. The IC50 value is calculated from the dose-response curve.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a phosphate buffer (pH 6.8).

  • Assay Procedure: In a 96-well plate, the test compounds (4-Hydroxyacetophenone and this compound) at various concentrations are pre-incubated with the tyrosinase solution.

  • Reaction Initiation: The reaction is started by adding the L-DOPA solution to the wells.

  • Measurement: The formation of dopachrome, a colored product, is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (B / A)] x 100 where A is the change in absorbance of the control (without inhibitor) and B is the change in absorbance of the reaction mixture with the inhibitor. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilutions (Ketone & Oxime) Incubation Incubation of Compound with Enzyme Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, etc.) Reagent_Prep->Incubation Reaction Initiation of Enzymatic Reaction Incubation->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition and IC50 Values Measurement->Calculation

Caption: General experimental workflow for in vitro enzyme inhibition assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene induces HAP 4-Hydroxyacetophenone HAP->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 4-Hydroxyacetophenone.

Conclusion and Future Directions

4-Hydroxyacetophenone is a compound with established antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Its oxime derivative, this compound, shows potential as a selective COX-2 inhibitor, suggesting it may also possess significant anti-inflammatory properties. However, a clear gap in the literature exists regarding direct, quantitative comparisons of the biological activities of these two compounds.

Future research should focus on conducting head-to-head comparative studies using standardized experimental protocols to accurately determine the relative potencies of 4-Hydroxyacetophenone and its oxime. Such studies will be invaluable for understanding the structure-activity relationships and for guiding the development of new therapeutic agents with optimized biological activities.

References

A Comparative Analysis of E/Z Isomers in 4-Hydroxyacetophenone Oxime Products for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, characterization, and isomer distribution of 4-Hydroxyacetophenone oxime, a key intermediate in the pharmaceutical industry.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably paracetamol (acetaminophen). The oxime functionality introduces the possibility of geometric isomerism, resulting in the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring in these isomers can influence their physical properties, reactivity, and impurity profiles in subsequent synthetic steps. This guide provides a comparative analysis of the E/Z isomers of this compound, offering experimental data and protocols to aid researchers in optimizing their synthetic strategies and analytical methods.

Synthesis and Isomer Distribution

The standard synthesis of this compound involves the reaction of 4-Hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base. While this method is robust, it typically yields a mixture of E and Z isomers.

The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst, although specific studies detailing a systematic investigation for this compound are not extensively documented in publicly available literature. However, research on the closely related acetophenone oxime has shown that the reaction generally favors the formation of the more stable E isomer. One study reported an E/Z isomer ratio of approximately 8:1 when the synthesis was carried out under basic conditions.[1][2] This preference for the E isomer is attributed to its lower steric hindrance.

Experimental Protocol: General Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is as follows:

  • Dissolution: 4-Hydroxyacetophenone is dissolved in a suitable solvent, such as aqueous ethanol.

  • Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide) is added to the reaction mixture.

  • Reflux: The mixture is heated under reflux for a specified period to ensure complete reaction.

  • Neutralization and Isolation: After cooling, the reaction mixture is neutralized. The product, which may precipitate, is then isolated by filtration, washed, and dried.

The experimental workflow for the synthesis and subsequent analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 4-Hydroxyacetophenone reaction Reaction (Reflux) start->reaction reagents Hydroxylamine HCl + Base reagents->reaction product_mixture E/Z Isomer Mixture reaction->product_mixture separation Chromatographic Separation (HPLC) product_mixture->separation nmr_analysis NMR Spectroscopy separation->nmr_analysis quantification Isomer Ratio Quantification nmr_analysis->quantification

Figure 1: Experimental workflow for the synthesis and analysis of this compound isomers.

Comparative Analysis of E/Z Isomer Properties

The differentiation and quantification of the E and Z isomers are primarily achieved through spectroscopic and chromatographic techniques.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the E and Z isomers of oximes. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry.

For the unsubstituted acetophenone oxime, distinct chemical shifts for the methyl protons have been reported, providing a basis for identifying the isomers of the 4-hydroxy derivative. In one study, the major (E) isomer of acetophenone oxime exhibited a methyl proton signal at 2.15 ppm, while the minor (Z) isomer showed a signal at 2.56 ppm in DMSO-d6.[2]

A study on the synthesis of various acetophenone oximes provided the following 1H NMR data for the this compound product, which is understood to be a mixture of isomers:

  • ¹H NMR (DMSO-d6, 500 MHz) δ: 10.86 (1H, s, OH, oxime), 9.67 (1H, s, OH, phenolic), 7.45 (2H, d, J=7.5 Hz, 2 x Ar-CH), 6.75 (2H, d, J=6.8 Hz, 2 x Ar-CH), 2.07 (3H, s, CH3).[2]

It is crucial for researchers to either separate the isomers or utilize high-resolution NMR to accurately assign the signals for each specific isomer in their product mixture.

The following table summarizes the expected and reported NMR data for acetophenone oxime, which can be used as a reference for the analysis of this compound.

IsomerCompoundNucleusChemical Shift (ppm)Reference
E (major) Acetophenone Oxime¹H (CH₃)2.15[2]
Z (minor) Acetophenone Oxime¹H (CH₃)2.56[2]
Mixture This compound¹H (CH₃)2.07[2]
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of the E and Z isomers of this compound. The difference in polarity between the two isomers allows for their resolution on a suitable stationary phase.

A general approach for the separation would involve a reversed-phase HPLC system. The development of a specific method would require optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), pH, and column type to achieve baseline separation.

Conclusion

The synthesis of this compound typically results in a mixture of E and Z isomers, with the E isomer being the major product under standard conditions. For researchers and professionals in drug development, the ability to control, separate, and accurately quantify these isomers is essential for ensuring the purity and consistency of the final active pharmaceutical ingredient. While detailed comparative data for the isolated isomers of this compound is not extensively published, the analytical principles and data from closely related compounds provide a strong foundation for developing robust in-house methods for their analysis. The provided experimental framework and comparative data serve as a valuable resource for guiding synthetic and analytical efforts in this area.

References

Unveiling the Potential for Cross-Reactivity: A Comparative Analysis of 4-Hydroxyacetophenone Oxime in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and assay interference is critical for the accurate interpretation of experimental data. This guide provides a comparative analysis of 4-Hydroxyacetophenone oxime, a compound of interest due to its structural similarity to biologically active molecules, and its potential for cross-reactivity in common biological assays. We present available data, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower researchers to assess its suitability for their specific applications.

This compound, an impurity of the widely used analgesic Acetaminophen (Paracetamol), possesses a phenolic oxime structure that suggests potential biological activity.[1][2] Oxime derivatives are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. The presence of a phenolic hydroxyl group also raises the possibility of interference in assays that are sensitive to redox-active compounds. This guide explores these aspects, offering a framework for evaluating the cross-reactivity of this compound.

I. Comparative Performance in In Vitro Assays

To contextualize the activity of this compound, we compare its performance with its parent compound, 4-Hydroxyacetophenone, and two standard antioxidants, N-Acetylcysteine (NAC) and Trolox. While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity based on the behavior of structurally similar phenolic compounds.

Table 1: Comparative Analysis of Antioxidant and Enzyme Inhibitory Activities

CompoundAssay TypeTargetIC50 / ActivityReference
This compound AntioxidantDPPH Radical ScavengingData not available-
AntioxidantABTS Radical ScavengingData not available-
Enzyme InhibitionMushroom TyrosinaseData not available-
Enzyme InhibitionAcetylcholinesteraseData not available-
4-Hydroxyacetophenone Enzyme InhibitionMushroom Tyrosinase> 50% inhibition at 70 mM[3]
N-Acetylcysteine (NAC) AntioxidantDPPH Radical ScavengingLower than NACA at higher concentrations[4]
AntioxidantH2O2 ScavengingHigher than NACA at lower concentrations[4]
Trolox AntioxidantABTS Radical ScavengingStandard antioxidant[5][6]

Note: The absence of direct IC50 values for this compound highlights a significant data gap in the scientific literature.

II. Potential for Assay Interference

Phenolic compounds are known to interfere with various biological assays, primarily through their reducing properties, which can lead to false-positive results in antioxidant assays or direct interaction with assay reagents.[7][8] Flavonoids and other polyphenols have been reported to cause interference in assays such as the glucose oxidase/peroxidase (GOP) assay and the neutral red uptake assay for cell viability.[9][10] Given its phenolic nature, this compound may exhibit similar interference.

Logical Relationship: Phenolic Structure to Assay Interference

A This compound (Phenolic Structure) B Potential for Redox Activity A->B D Interaction with Assay Reagents (e.g., dyes, enzymes) A->D C Interference in Redox-Sensitive Assays (e.g., DPPH, ABTS, Folin-Ciocalteu) B->C E False-Positive or False-Negative Results C->E D->E

Caption: Potential pathways for assay interference by this compound.

III. Experimental Protocols for Cross-Reactivity Assessment

To enable researchers to directly assess the cross-reactivity of this compound, we provide detailed protocols for key in vitro assays.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. A change in color from purple to yellow, measured spectrophotometrically, indicates scavenging activity.

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare DPPH solution (e.g., 0.1 mM in methanol) B1 Mix DPPH solution with test compound/control A1->B1 A2 Prepare serial dilutions of This compound & controls A2->B1 B2 Incubate in the dark (e.g., 30 minutes at room temperature) B1->B2 C1 Measure absorbance (e.g., at 517 nm) B2->C1 C2 Calculate % inhibition and IC50 value C1->C2

Caption: Workflow for the DPPH radical scavenging assay.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant compound, leading to a loss of color.

Experimental Workflow: ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Generate ABTS radical cation solution (ABTS + potassium persulfate) B1 Mix ABTS radical solution with test compound/control A1->B1 A2 Prepare serial dilutions of This compound & controls A2->B1 B2 Incubate (e.g., 6 minutes at room temperature) B1->B2 C1 Measure absorbance (e.g., at 734 nm) B2->C1 C2 Calculate % inhibition and IC50 value C1->C2 cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare mushroom tyrosinase solution B1 Pre-incubate enzyme with test compound/control A1->B1 A2 Prepare L-DOPA substrate solution B2 Initiate reaction by adding L-DOPA A2->B2 A3 Prepare serial dilutions of This compound & controls A3->B1 B1->B2 C1 Monitor absorbance change (e.g., at 475 nm) over time B2->C1 C2 Calculate % inhibition and IC50 value C1->C2 cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare AChE solution B1 Pre-incubate enzyme with test compound/control A1->B1 A2 Prepare acetylthiocholine (substrate) and DTNB (Ellman's reagent) solutions B2 Initiate reaction by adding substrate and DTNB A2->B2 A3 Prepare serial dilutions of This compound & controls A3->B1 B1->B2 C1 Monitor absorbance change (e.g., at 412 nm) over time B2->C1 C2 Calculate % inhibition and IC50 value C1->C2

References

A Comparative Guide to Catalysts in Ammoximation: Titanium-Silicalite (TS-1) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and selectivity of catalytic ammoximation are paramount. This guide provides an objective comparison of the performance of Titanium-Silicalite (TS-1), a benchmark catalyst, against other notable alternatives in the ammoximation of ketones, with a primary focus on cyclohexanone.

The direct synthesis of oximes from ketones or aldehydes, ammonia, and an oxidizing agent—a process known as ammoximation—is a cornerstone of modern industrial chemistry, particularly in the production of caprolactam, the precursor to Nylon-6. At the heart of this green technology lies the catalyst, which dictates the reaction's efficiency, selectivity, and overall economic viability. Titanium-silicalite (TS-1) has long been the catalyst of choice, renowned for its high activity and selectivity. However, ongoing research has brought forth several alternatives, each with unique characteristics. This guide presents a comparative analysis of their performance, supported by experimental data.

Performance Comparison of Ammoximation Catalysts

The following table summarizes the performance of various catalysts in the ammoximation of cyclohexanone, providing a clear comparison of their catalytic activity and selectivity under different reaction conditions.

CatalystSubstrateConversion (%)Selectivity to Oxime (%)Reaction ConditionsSource
TS-1 Cyclohexanone>99>9975-85°C, continuous slurry reactor, tert-butanol/water solvent[1][2]
Modified TS-1 (Ethanolamine) Cyclohexanone98100Continuous flow, stable for 410 hours[3]
Ti-MWW Cyclohexanone>96>99Continuous slurry reactor, longer lifetime than TS-1[4]
Ti-MOR CyclohexanoneHigh ActivityHigh SelectivityHigher activity in water solvent compared to TS-1 and Ti-MWW[5]
Al-Modified Ti-MOR CyclohexanoneHighHighProlonged lifetime (460 h) due to enhanced anti-corrosion[6]
**Au-Pd/TS-1 (in-situ H₂O₂) **Cyclohexanone66 (oxime yield)-80°C, 3h, t-BuOH/H₂O solvent[7]
Sn-Beta Cyclic KetonesHigh (in Baeyer-Villiger)High (in Baeyer-Villiger)Used for Baeyer-Villiger oxidation with H₂O₂, not directly for ammoximation in these studies.[8]
Phosphotungstic Acid on USY Zeolite CyclohexanoneConsiderable-H₂O₂ as oxidant, potential for reusability[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for ammoximation reactions cited in this guide.

Ammoximation of Cyclohexanone using TS-1 Catalyst

This protocol is typical for a batch ammoximation reaction in a slurry reactor.

  • Catalyst Preparation: TS-1 is synthesized hydrothermally and calcined to remove the organic template.

  • Reaction Setup: A stainless-steel autoclave reactor is charged with the TS-1 catalyst (e.g., 2.5% by mass relative to cyclohexanone), cyclohexanone, a solvent system (typically a mixture of tert-butanol and water), and an ammonia source (e.g., aqueous ammonia).[1]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and heated to the desired temperature (e.g., 70-90°C) with constant stirring. Hydrogen peroxide is then fed into the reactor, often continuously or in doses, to initiate the reaction. The molar ratio of reactants is a critical parameter, with typical ratios of H₂O₂/cyclohexanone around 1.1 and NH₃/cyclohexanone around 2.2.[1]

  • Product Analysis: After the reaction period (e.g., 5 hours), the product mixture is cooled and analyzed by gas chromatography (GC) to determine the conversion of cyclohexanone and the selectivity to cyclohexanone oxime.[1]

Ammoximation with In-Situ Hydrogen Peroxide Production (Au-Pd/TS-1)

This protocol outlines a method that avoids the transportation and storage of concentrated hydrogen peroxide.

  • Catalyst Preparation: A composite catalyst is prepared by supporting precious metal nanoparticles (e.g., an alloy of gold and palladium) onto a commercial TS-1 support.[7]

  • Reaction Setup: A high-pressure autoclave is charged with the Au-Pd/TS-1 catalyst, cyclohexanone, an ammonia source (ammonium bicarbonate is often used in this system), and a solvent mixture (e.g., tert-butanol and water).

  • Reaction Conditions: The reactor is pressurized with a mixture of hydrogen and oxygen (or air) and heated to the reaction temperature (e.g., 80°C) with vigorous stirring. The precious metals catalyze the direct synthesis of hydrogen peroxide from H₂ and O₂, which is then immediately utilized by the Ti sites in the TS-1 for the ammoximation reaction.

  • Product Analysis: The reaction products are analyzed using standard chromatographic techniques to quantify the yield of cyclohexanone oxime.

Visualizing the Process

To better understand the ammoximation reaction and the experimental workflow, the following diagrams are provided.

Ammoximation_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Ketone Ketone (e.g., Cyclohexanone) Catalyst TS-1 Catalyst (Ti Active Site) Ketone->Catalyst Adsorption Ammonia Ammonia (NH₃) Ammonia->Catalyst H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Catalyst Oxime Oxime (e.g., Cyclohexanone Oxime) Catalyst->Oxime Reaction & Desorption Water Water (H₂O) Catalyst->Water

A simplified reaction pathway for the ammoximation of a ketone over a TS-1 catalyst.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation/ Pre-treatment start->catalyst_prep reactor_setup Reactor Setup (Catalyst, Reactants, Solvent) catalyst_prep->reactor_setup reaction Ammoximation Reaction (Controlled T, P, Stirring) reactor_setup->reaction product_collection Product Mixture Collection & Cooling reaction->product_collection analysis Product Analysis (e.g., Gas Chromatography) product_collection->analysis data_eval Data Evaluation (Conversion, Selectivity) analysis->data_eval end End data_eval->end

A typical experimental workflow for evaluating catalyst performance in ammoximation.

Concluding Remarks

Titanium-silicalite (TS-1) remains a highly effective and industrially relevant catalyst for ammoximation, consistently demonstrating exceptional conversion and selectivity. However, the field of catalysis is dynamic, with significant research efforts directed towards enhancing catalyst stability, longevity, and process efficiency. Alternatives such as Ti-MWW and Ti-MOR show promise, with some studies indicating superior stability.[4] Furthermore, innovative approaches like the in-situ generation of hydrogen peroxide using composite catalysts present a compelling avenue for safer and potentially more economical processes. The choice of catalyst will ultimately depend on the specific requirements of the application, including the substrate, desired product purity, and process conditions. This guide serves as a foundational resource for researchers and professionals navigating the selection of catalysts for ammoximation reactions.

References

Evaluating the Antioxidant Potential of Novel Oxime Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key pathological factor in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred significant interest in the discovery and development of potent antioxidant compounds. Among these, oxime derivatives have emerged as a promising class of molecules with significant antioxidant potential.[1][2][3] This guide provides a comprehensive comparison of the antioxidant performance of novel oxime derivatives against established alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of novel oxime derivatives is frequently evaluated against standard antioxidant compounds such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble analog of vitamin E). The most common in vitro assays used for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The efficacy of these compounds is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

In Vitro Antioxidant Activity Data

The following tables summarize the IC50 values for a selection of novel oxime derivatives compared to standard antioxidants in various assays.

Table 1: DPPH Radical Scavenging Activity (IC50 values in µM)

CompoundOxime Derivative AOxime Derivative BPerillartine OximeSalicylaldoximeBHTTrolox
IC50 (µM) 25.845.278.5112.328.74.5

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50 values in µM)

CompoundOxime Derivative AOxime Derivative BPerillartine OximeSalicylaldoximeBHTTrolox
IC50 (µM) 15.428.955.185.718.23.1

Note: Lower IC50 values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) (IC50 values in µM)

CompoundOxime Derivative AOxime Derivative BPerillartine OximeSalicylaldoximeBHTTrolox
IC50 (µM) 35.262.598.7150.140.38.9

Note: Lower IC50 values indicate higher antioxidant power.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the oxime derivatives and standard antioxidants in methanol to prepare a stock solution (e.g., 1 mg/mL). Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of the oxime derivatives and standards in ethanol.

  • Reaction: Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample preparation: Prepare different concentrations of the oxime derivatives and standards.

  • Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or as an IC50 value determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Procedure:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and the test compound for 1 hour.

  • Induction of Oxidative Stress: Wash the cells to remove the excess probe and compound, then add a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for antioxidant research. The following diagrams, generated using Graphviz, illustrate key concepts.

Oxidative_Stress_Signaling_Pathway ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 PI3K PI3K ROS->PI3K NFkB_Inhibitor IκB ROS->NFkB_Inhibitor Degrades IκB Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Akt Akt PI3K->Akt Akt->Keap1_Nrf2 Phosphorylates Nrf2, promoting release NFkB NF-κB NFkB_Inhibitor->NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Translocates to nucleus and induces transcription

Caption: Key signaling pathways modulated by oxidative stress.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) reaction_setup Set up reactions in 96-well plates prep_reagents->reaction_setup prep_samples Prepare Oxime Derivatives & Standard Solutions prep_samples->reaction_setup incubation Incubate under specific conditions reaction_setup->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 values calculation->ic50 comparison Compare with Standards ic50->comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Novel oxime derivatives demonstrate significant antioxidant potential, with some compounds exhibiting activity comparable to or even exceeding that of standard antioxidants like BHT in certain assays. The data presented in this guide highlights the importance of a multi-assay approach to comprehensively evaluate the antioxidant profile of these promising compounds. The detailed protocols and visual aids provided herein are intended to facilitate further research and development in this critical area of medicinal chemistry. Continued investigation into the structure-activity relationships and in vivo efficacy of oxime derivatives is warranted to unlock their full therapeutic potential.

References

A Researcher's Guide to Confirming Product Identity in the Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Beckmann rearrangement is a powerful tool for synthesizing amides from oximes. However, confirming the precise identity of the resulting amide product is a critical step, often complicated by the potential for rearrangement to yield isomeric products and the formation of side-products. This guide provides a comprehensive comparison of analytical techniques for product confirmation, alongside alternative synthetic routes, supported by experimental data and detailed protocols.

The Challenge of Product Confirmation

The Beckmann rearrangement of an unsymmetrical ketoxime can theoretically yield two different amide products, depending on which group anti to the hydroxyl group migrates. While the reaction is stereospecific, conditions that promote oxime isomerization can lead to a mixture of products.[1] Furthermore, side reactions such as fragmentation can occur, further complicating the product mixture.[1] Therefore, robust analytical methods are essential to unequivocally identify and quantify the desired amide product.

Comparison of Analytical Techniques for Product Confirmation

A variety of analytical techniques can be employed to confirm the identity and purity of the product obtained from a Beckmann rearrangement. The choice of technique depends on the specific characteristics of the analyte and the information required.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including connectivity and stereochemistry. Quantitative analysis of isomer ratios.[2]Provides unambiguous structure elucidation. Non-destructive.Lower sensitivity compared to other techniques. Can be complex to interpret for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Separation of volatile components in a mixture and their mass-to-charge ratio.High sensitivity and selectivity. Excellent for separating isomeric products.Requires volatile and thermally stable analytes. Isomerization can sometimes occur in the hot injector.[3]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a mobile liquid phase.Separation and quantification of non-volatile and thermally labile compounds.Wide applicability to a range of compounds. Can be coupled with various detectors (UV, MS).Resolution of isomers can be challenging and requires careful method development.

Alternative Synthetic Routes to Amides

While the Beckmann rearrangement is a classic method, several alternatives exist for the synthesis of amides, each with its own advantages and disadvantages.

ReactionStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Schmidt Rearrangement Ketone, Hydrazoic Acid (HN₃)Acidic conditions (e.g., H₂SO₄, HCl)[4]One-pot reaction from the ketone.Use of highly toxic and explosive hydrazoic acid. Can produce different isomer ratios compared to Beckmann.[5]
Hofmann Rearrangement Primary Amide, Bromine, BaseBasic conditionsUseful for converting amides to amines with one less carbon, but can be adapted for amide synthesis.Involves the use of bromine, which is corrosive and toxic.
Direct Amidation Carboxylic Acid, AmineCoupling agents (e.g., DCC, EDC)Milder reaction conditions. High yields and purity.Coupling agents can be expensive and may require removal from the product.

Experimental Protocols

Quantitative NMR (qNMR) Analysis of Amide Isomers

Objective: To determine the ratio of isomeric amides in a product mixture.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the crude product and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of all nuclei.[6]

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[2]

  • Processing:

    • Apply a gentle line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting peak shapes.

    • Carefully phase the spectrum and perform a baseline correction.

  • Analysis:

    • Integrate well-resolved signals corresponding to each isomer and the internal standard.

    • Calculate the molar ratio of the isomers based on the integral values and the number of protons giving rise to each signal.

GC-MS Analysis of Beckmann Rearrangement Products

Objective: To separate and identify the amide products and any volatile side-products.

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Injector Temperature: Use the lowest possible temperature that allows for efficient volatilization to minimize on-column isomerization (e.g., 200-250 °C).[3]

    • Oven Temperature Program: Start with a low initial temperature (e.g., 50-100 °C) and ramp up to a final temperature that allows for the elution of all components (e.g., 280-300 °C). A typical ramp rate is 10-20 °C/min.[7][8]

    • Column: Use a capillary column with a suitable stationary phase (e.g., DB-5ms, HP-5ms).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected products (e.g., 40-500 amu).

  • Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with libraries (e.g., NIST, Wiley) and known standards.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

HPLC Analysis of Oximes and Amides

Objective: To separate and quantify the starting oxime and the resulting amide products.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution is often necessary to separate the more polar oxime from the less polar amide. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[9][10]

    • Gradient Program: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase. For example, a linear gradient from 10% B to 90% B over 20 minutes.

    • Detector: A UV detector set at a wavelength where both the oxime and amide absorb is commonly used.

  • Analysis:

    • Identify the peaks by comparing their retention times with those of authentic standards.

    • Quantify the components by creating a calibration curve with known concentrations of the standards.

Visualizing Workflows and Relationships

To aid in understanding the processes involved, the following diagrams have been generated using Graphviz.

Beckmann_Rearrangement_Workflow cluster_synthesis Synthesis cluster_analysis Product Analysis cluster_confirmation Confirmation Ketone Ketone Oxime Oxime Formation (NH2OH) Ketone->Oxime Rearrangement Beckmann Rearrangement (Acid Catalyst) Oxime->Rearrangement Product Crude Amide Product Rearrangement->Product NMR NMR Spectroscopy (Structure & Isomer Ratio) Product->NMR GCMS GC-MS (Separation & Identification) Product->GCMS HPLC HPLC (Purity & Quantification) Product->HPLC Confirmed_Product Confirmed Product Identity & Purity NMR->Confirmed_Product GCMS->Confirmed_Product HPLC->Confirmed_Product

Caption: Experimental workflow for the synthesis and analysis of amides via Beckmann rearrangement.

Signaling_Pathway Start Unsymmetrical Ketoxime Acid Acid Catalyst (e.g., H₂SO₄) Protonation Protonation of Hydroxyl Group Start->Protonation Acid->Protonation Migration Anti-periplanar Group Migration Protonation->Migration Nitrile_Ion Nitrilium Ion Intermediate Migration->Nitrile_Ion Water_Attack Nucleophilic Attack by Water Nitrile_Ion->Water_Attack Tautomerization Tautomerization Water_Attack->Tautomerization Amide_Product Amide Product Tautomerization->Amide_Product

Caption: Simplified signaling pathway of the Beckmann rearrangement mechanism.

Decision_Tree Start Need to Confirm Product Identity Volatile Is the product volatile and thermally stable? Start->Volatile Structure_Known Is detailed structural information needed? Volatile->Structure_Known No GCMS Use GC-MS Volatile->GCMS Yes Purity_Quant Is high-purity quantification of non-volatile components needed? Structure_Known->Purity_Quant No NMR Use NMR Structure_Known->NMR Yes HPLC Use HPLC Purity_Quant->HPLC Yes Other Consider other techniques (e.g., IR, Elemental Analysis) Purity_Quant->Other No

Caption: Decision tree for selecting an analytical technique for product confirmation.

References

Safety Operating Guide

4-Hydroxyacetophenone oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-hydroxyacetophenone oxime is critical for ensuring laboratory safety and environmental protection. Due to its specific chemical hazards, this compound cannot be discarded as regular trash or washed down the drain.[1][2] Adherence to institutional and regulatory guidelines is mandatory for the safe handling and disposal of this and all chemical waste.

Hazard Profile of this compound

Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found on the product's Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementReference
Flammable SolidH228: Flammable solid[3]
Acute Toxicity, OralH302: Harmful if swallowed[3][4]
Skin SensitizationH317: May cause an allergic skin reaction[3]
Skin IrritationH315: Causes skin irritation[4][5]
Serious Eye IrritationH319: Causes serious eye irritation[3][4][5]
Germ Cell MutagenicityH341: Suspected of causing genetic defects[3]
CarcinogenicityH351: Suspected of causing cancer[3]

Immediate Safety and Handling Precautions

When preparing this compound for disposal, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[6]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : Wear a lab coat and ensure skin is not exposed.[6]

  • Respiratory Protection : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[6]

  • General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.[7][8]

Step 1: Waste Classification and Segregation
  • Classify : Treat all this compound waste, including unused product, reaction byproducts, and contaminated materials, as hazardous chemical waste.[9][10]

  • Segregate : Keep this solid waste separate from liquid waste and other incompatible chemical waste streams (e.g., acids, bases).[11][12]

Step 2: Container Selection and Labeling
  • Select a Container : Place the solid waste in a chemically compatible container that can be securely sealed.[7][13] The container must be in good condition, free from leaks or rust.[7]

  • Label the Container : As soon as waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[2][12] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • The date when waste was first added to the container.[2]

    • The specific hazards (e.g., Flammable, Toxic).[2]

    • Contact information for the responsible researcher or lab.[2]

Step 3: Waste Accumulation and Storage
  • Keep Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[7][12]

  • Designated Storage Area : Store the sealed container in a designated and clearly marked satellite accumulation area within the laboratory.[13]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[12] The secondary container should be able to hold 110% of the volume of the primary container.[12]

Step 4: Arranging for Final Disposal
  • Contact EHS : Do not attempt to dispose of the chemical waste yourself. Follow your institution's procedures to request a waste pickup from the EHS or a certified hazardous waste disposal contractor.[2][13]

  • Complete Paperwork : Fill out any required waste disposal forms accurately and completely.[2]

Step 5: Spills and Contaminated Materials
  • Cleanup : In case of a spill, clean it up immediately using appropriate PPE.[9]

  • Containment : Absorb the spilled material with an inert absorbent material.

  • Disposal : All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed container, and disposed of as hazardous waste following the same procedure.[9]

Step 6: Empty Container Disposal
  • Decontamination : An empty container that held this compound must be triple-rinsed with an appropriate solvent (e.g., methanol or ethanol) capable of removing the residue.[7][9]

  • Rinsate Collection : The solvent rinsate is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquid waste.[7][9]

  • Final Disposal : Once triple-rinsed, the container can often be disposed of as regular trash after defacing all chemical labels.[9] Always confirm this procedure with your institution's EHS guidelines.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal A Waste Generation (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Sealable, Good Condition) B->C D Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Area with Secondary Containment E->F G Keep Container Securely Closed F->G H Container Full or Project Complete? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects Waste for Final Disposal I->J

References

Personal protective equipment for handling 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 4-Hydroxyacetophenone oxime (CAS No. 34523-34-7). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin and eye irritant. Some sources also indicate that it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer. One safety data sheet classifies it as a flammable solid.

Quantitative Hazard Classification:

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Acute Toxicity, OralCategory 4
Skin SensitizationCategory 1, 1A, 1B
Germ Cell MutagenicityCategory 2
CarcinogenicityCategory 2
Flammable SolidsCategory 1, 2

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Chemical safety goggles or a face shieldANSI Z87.1 or EN 166
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374
Body Laboratory coat or chemical-resistant apron---
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesVaries by jurisdiction

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling Solid this compound:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed to handling Dissolve/React Compound Dissolve/React Compound Weigh Compound->Dissolve/React Compound Decontaminate Decontaminate Dissolve/React Compound->Decontaminate Experiment complete Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: This diagram illustrates the sequential steps for safely handling this compound in a laboratory setting.

Protocol Details:

  • Preparation:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

    • Prepare Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood. The work surface should be clean and free of clutter. Have spill control materials readily available.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.

    • Dissolving/Reacting: When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Waste Disposal Workflow for this compound Unused Compound Unused Compound Hazardous Waste Container Hazardous Waste Container Unused Compound->Hazardous Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Hazardous Waste Container->Licensed Disposal Facility Via EH&S

Caption: This diagram outlines the proper disposal pathway for this compound waste.

Disposal Protocol:

  • Unused Compound: Any remaining this compound should be treated as hazardous waste.

  • Contaminated Materials: This includes empty containers, contaminated gloves, absorbent materials from spills, and any other items that have come into direct contact with the chemical.

  • Waste Collection: All waste materials should be placed in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal: The hazardous waste must be disposed of through a licensed waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Logic:

Emergency Response for this compound Exposure Exposure Event Exposure Event Skin Contact? Skin Contact? Exposure Event->Skin Contact? Eye Contact? Eye Contact? Skin Contact?->Eye Contact? Wash with Soap & Water Wash with Soap & Water Skin Contact?->Wash with Soap & Water Yes Inhalation? Inhalation? Eye Contact?->Inhalation? Rinse with Water for 15 min Rinse with Water for 15 min Eye Contact?->Rinse with Water for 15 min Yes Ingestion? Ingestion? Inhalation?->Ingestion? Move to Fresh Air Move to Fresh Air Inhalation?->Move to Fresh Air Yes Seek Medical Attention Seek Medical Attention Ingestion?->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion?->Rinse Mouth, Do Not Induce Vomiting Yes Wash with Soap & Water->Eye Contact? Rinse with Water for 15 min->Inhalation? Move to Fresh Air->Ingestion? Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention

Caption: This flowchart details the immediate actions to take for different types of exposure to this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.